1-Adamantaneethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of 1-Adamantaneethanol: A Journey Through Discovery and Synthesis
For Immediate Release
A cornerstone in the development of novel therapeutics and advanced materials, 1-Adamantaneethanol, has a rich history rooted in the exploration of polyhedral hydrocarbons. While the parent adamantane molecule was first isolated from petroleum by Landa in 1933 and its inaugural synthesis achieved by Prelog in 1941, the specific discovery of its ethanol derivative is less documented in seminal reviews.[1] However, its synthesis has become a fundamental procedure in medicinal and materials chemistry, evolving through various methodologies to optimize efficiency and yield. This technical guide delves into the historical context of its synthesis and provides a detailed overview of the key experimental protocols.
A Legacy of Adamantane Chemistry
The journey to this compound begins with the adamantane core itself. The initial synthesis by Vladimir Prelog was a multi-step and low-yield process.[1] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a more practical method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which made adamantane and its derivatives readily accessible for broader research.[1] This accessibility paved the way for the exploration of a wide array of functionalized adamantanes, including this compound.
Key Synthetic Pathways to this compound
Several reliable methods have been established for the synthesis of this compound, primarily involving the reduction of 1-adamantaneacetic acid and its esters, or the reaction of an adamantyl Grignard reagent with an electrophile.
Synthesis via Reduction of 1-Adamantaneacetic Acid Derivatives
A prevalent and efficient route to this compound is the reduction of 1-adamantaneacetic acid or its esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.
Experimental Protocol: Reduction of Ethyl 1-Adamantaneacetate with LiAlH₄
Materials:
-
Ethyl 1-adamantaneacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
Procedure:
-
A solution of ethyl 1-adamantaneacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The ethereal solution is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Melting Point | 66-69 °C |
A visual representation of this synthetic workflow is provided below.
Synthesis via Grignard Reaction
An alternative and versatile approach involves the use of a Grignard reagent derived from a 1-haloadamantane. This organometallic intermediate can then react with a suitable electrophile, such as ethylene oxide, to furnish the desired alcohol.
Experimental Protocol: Reaction of 1-Adamantylmagnesium Bromide with Ethylene Oxide
Materials:
-
1-Bromoadamantane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
1-Adamantylmagnesium bromide is prepared by the reaction of 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The reaction is typically initiated with a small crystal of iodine.
-
The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the resulting crude this compound is purified.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
The logical relationship of this Grignard-based synthesis is illustrated in the following diagram.
Conclusion
The synthesis of this compound represents a key capability in the broader field of adamantane chemistry. While its specific discovery is intertwined with the general exploration of adamantane derivatives following Schleyer's practical synthesis of the cage structure, the methodologies for its preparation are well-established and robust. The reduction of 1-adamantaneacetic acid derivatives and the Grignard approach stand out as the most significant and widely employed synthetic routes, providing researchers and drug development professionals with reliable access to this important building block. The continued refinement of these and other synthetic methods will undoubtedly facilitate the development of new adamantane-containing molecules with tailored properties for a range of applications.
References
An In-depth Technical Guide to 1-Adamantaneethanol: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantaneethanol is a key organic compound characterized by a bulky, rigid adamantane cage structure attached to a hydroxyethyl group.[1] This unique three-dimensional structure imparts desirable physicochemical properties, such as high lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] Its derivatives have shown promise in the development of novel therapeutics, particularly in the realm of antiviral agents.[2][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis, purification, and analysis of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C12H20O, consists of a tricyclo[3.3.1.1^3,7]decane (adamantane) nucleus linked to an ethanol substituent at one of the four bridgehead positions.[1] The rigid, diamondoid structure of the adamantane cage is responsible for its characteristic properties.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H20O | [1][4] |
| Molecular Weight | 180.29 g/mol | [4] |
| CAS Number | 6240-11-5 | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 66-69 °C | |
| Solubility | Sparingly soluble in water | [1] |
| pKa (Predicted) | 15.32 ± 0.10 | [1] |
| Topological Polar Surface Area | 20.2 Ų | |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Synthesis of this compound via Reduction of 1-Adamantyl Methyl Ketone
A common and effective method for the synthesis of this compound is the reduction of 1-adamantyl methyl ketone.
Reaction Scheme:
(Where Ad represents the 1-adamantyl group)
Materials:
-
1-Adamantyl methyl ketone
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrochloric acid (for workup)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-adamantyl methyl ketone in a suitable alcohol solvent, such as methanol or ethanol, with stirring.
-
Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The molar ratio of reducing agent to ketone should be optimized based on the specific reagent used.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of hexane and ethyl acetate is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
The purity and structure of the synthesized this compound should be confirmed using appropriate analytical techniques.
Sample Preparation:
-
Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | Non-polar capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Oven Program | Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]
Expected Spectral Data:
-
¹H NMR: The spectrum will show characteristic signals for the adamantyl protons, the methylene protons adjacent to the adamantyl cage and the hydroxyl group, and the methyl protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display distinct signals for each of the unique carbon atoms in the adamantane cage and the ethanol side chain.
Applications in Research and Drug Development
The rigid and lipophilic nature of the adamantane moiety makes this compound a valuable synthon in drug discovery. It is frequently incorporated into lead compounds to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[2] A primary area of application is in the development of antiviral agents, where adamantane derivatives have been shown to inhibit viral replication.[2][3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound serves as a crucial intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and characterization, enabling researchers to utilize this versatile building block in their drug discovery and development endeavors.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to 1-Adamantaneethanol: Melting Point and Solubility
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Adamantaneethanol, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes detailed experimental protocols for the determination of these properties and visual workflows to aid in experimental design.
Physicochemical Properties of this compound
This compound, with the chemical formula C12H20O, is a derivative of adamantane, a rigid and stable hydrocarbon.[1] It presents as a white, crystalline powder or colorless solid.[2][3][4] Its unique structure, featuring a bulky adamantane cage attached to an ethanol group, influences its physical and chemical characteristics, making it a valuable building block in organic and medicinal chemistry.[2]
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O | [3][4][5] |
| Molecular Weight | 180.29 g/mol | [4][5] |
| CAS Number | 6240-11-5 | [3][5] |
| Appearance | White to off-white crystalline powder | [3][4][6] |
| Melting Point | 66-69 °C | [5][6] |
| 68-72 °C | [7] | |
| 70-78 °C | [3][4] | |
| Boiling Point | 275.1 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.065 g/cm³ (Predicted) | [7] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. This compound's solubility is dictated by its molecular structure, which combines a large, nonpolar adamantane group with a polar hydroxyl (-OH) group.
-
Water Solubility : this compound is described as sparingly soluble or insoluble in water.[2][6] The hydrophobic nature of the adamantane cage dominates, limiting its interaction with polar water molecules.
Experimental Protocols
The following sections provide detailed methodologies for determining the melting point and solubility of this compound.
The melting point of a crystalline solid is a key indicator of its purity.[11][12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[11][12] The capillary method is a standard and reliable technique for this measurement.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer (if using a manual apparatus)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[13]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid (2-3 mm in height) should enter the tube.[14]
-
Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve compaction.[14]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[14]
-
Rapid Heating (Initial Determination): Heat the sample rapidly to get an approximate melting point. This provides a target range and saves time.[11][12] Allow the apparatus to cool sufficiently before the next step.
-
Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate reading.[11]
-
Observation and Recording: Observe the sample closely through the magnifying lens. Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂.[11] For pure this compound, this range should be narrow.
Caption: Workflow for Melting Point Determination.
This protocol allows for the classification of a compound's solubility in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[15][16]
Materials:
-
This compound sample
-
Small test tubes
-
Graduated pipettes or droppers
-
Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent (e.g., ethanol, acetone, or hexane).
Procedure:
-
Sample Preparation: In separate, clean test tubes, place approximately 25 mg of this compound.
-
Solvent Addition: To the first test tube, add 0.75 mL of the chosen solvent (e.g., water) in small portions (e.g., 0.25 mL at a time).[15]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[15]
-
Observation: Observe the mixture against a light source. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.
-
Systematic Testing: Repeat steps 2-4 for each solvent in a systematic manner. A logical flow helps to classify the compound. For instance, if the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% HCl, and so on.[15][16]
-
Recording Results: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent tested.
For more quantitative results, the shake-flask method is recommended. This involves adding an excess amount of the solid to a known volume of solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid (e.g., by centrifugation and filtration), and then determining the concentration of the solute in the saturated solution using an analytical technique like HPLC.[8][17]
Caption: Flowchart for Qualitative Solubility Analysis.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 6240-11-5 [chemicalbook.com]
- 7. 6240-11-5|this compound| SAGECHEM [sagechem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. westlab.com [westlab.com]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 1-Adamantaneethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 1-Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug development.[1][2] The unique, rigid cage-like structure of the adamantane group combined with the reactivity of the primary alcohol functional group makes a thorough understanding of its spectral characteristics essential for its identification, purity assessment, and structural elucidation in various applications.[1][3]
Chemical and Physical Properties
This compound is a white crystalline powder with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol .[2][4][5][6] Its melting point is reported to be in the range of 66-69 °C.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the high symmetry of the adamantane cage, the number of distinct signals is fewer than the total number of protons or carbons.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the rigid geometry of the adamantane moiety.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | Triplet | 2H | -CH₂-OH | Protons on the carbon directly attached to the electronegative oxygen are deshielded. The signal is split into a triplet by the adjacent -CH₂- group. |
| ~1.95 | Broad Singlet | 3H | C₃, C₅, C₇-H (bridgehead) | These are the tertiary protons on the adamantane cage. |
| ~1.65 | Broad Singlet | 6H | C₄, C₆, C₁₀-H₂ (axial) & C₂, C₈, C₉-H₂ (equatorial) | These sets of methylene protons on the adamantane cage are chemically equivalent due to symmetry. |
| ~1.45 | Triplet | 2H | Adamantyl-CH₂- | Protons on the carbon adjacent to the adamantane cage. The signal is split into a triplet by the neighboring -CH₂-OH group. |
| ~1.30 | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The adamantane cage has four distinct carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~60.5 | -CH₂-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. |
| ~49.5 | Adamantyl-CH₂- | The carbon atom of the ethyl bridge attached to the adamantane cage. |
| ~40.5 | C₂, C₈, C₉ | Methylene carbons of the adamantane cage. |
| ~37.0 | C₄, C₆, C₁₀ | Methylene carbons of the adamantane cage. |
| ~32.0 | C₁ | Quaternary bridgehead carbon attached to the ethyl group. |
| ~28.5 | C₃, C₅, C₇ | Tertiary bridgehead carbons of the adamantane cage. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the alcohol and the C-H bonds of the adamantane structure.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2900-2950 | Strong | C-H Stretch | Adamantane Cage (CH, CH₂) |
| 2850 | Strong | C-H Stretch | Adamantane Cage (CH, CH₂) |
| ~1450 | Medium | C-H Bend | Methylene (-CH₂-) Scissoring |
| ~1040 | Strong | C-O Stretch | Primary Alcohol |
| ~970 | Medium | C-C Stretch | Adamantane Cage |
The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen bonding.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
| 180 | Low | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |
| 162 | Moderate | [C₁₂H₁₈]⁺ | Loss of H₂O (Dehydration) |
| 135 | High | [C₁₀H₁₅]⁺ | Loss of -CH₂CH₂OH (α-cleavage) |
| 93 | Moderate | [C₇H₉]⁺ | Further fragmentation of the adamantyl cation |
| 79 | Moderate | [C₆H₇]⁺ | Further fragmentation of the adamantyl cation |
The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl cation.[8][9][10]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
FT-IR Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the most common and convenient method.
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum : Collect a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of functional groups.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.
-
Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
- 1. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | 6240-11-5 [chemicalbook.com]
- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-Adamantanol [webbook.nist.gov]
- 9. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Adamantane [webbook.nist.gov]
An In-depth Technical Guide to the Biological Activity of 1-Adamantaneethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantaneethanol, a derivative of the tricyclic hydrocarbon adamantane, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its antimicrobial and anti-inflammatory properties. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information and provides context through the activities of related adamantane derivatives. Detailed experimental protocols for assessing these biological activities are also presented to facilitate further research and development.
Introduction
Adamantane and its derivatives have long been recognized for their therapeutic potential, with established applications as antiviral and antiparkinsonian agents. The unique lipophilic and rigid cage-like structure of the adamantane moiety is believed to contribute to the biological activity of its derivatives by facilitating membrane interaction and specific binding to protein targets. This compound (C₁₂H₂₀O) is a primary alcohol derivative of adamantane that has been noted for its antimicrobial and anti-inflammatory effects. This guide aims to provide a detailed technical resource on the current understanding of these activities.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial properties, particularly against Gram-positive bacteria.[1] The primary focus of the available information is its activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Mechanism of Action
The precise mechanism by which this compound exerts its antimicrobial effect is not yet fully elucidated. However, for adamantane derivatives in general, several mechanisms have been proposed against Staphylococcus aureus. These include disruption of biofilm formation and interference with bacterial adhesion to host surfaces.[2][3][4] Some derivatives have been shown to alter the transcriptional activity of genes involved in biofilm formation, such as those in the ica locus.[4]
Quantitative Data
Table 1: Antimicrobial Activity of Selected Adamantane Derivatives against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | S. aureus | 0.022 | [5] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | S. aureus | 0.05 | [5] |
| 1-[4-(1-adamantyl) phenoxy]-3-(N-benzyl,N-dimethylamino)-2-propanol chloride (KVM-97) | S. aureus 222 | 2.0 | [2] |
| 4-(adamantyl-1)-1-(1-aminobutyl)benzole (AM-166) | Methicillin-resistant S. aureus 222 | 5 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of a compound against Staphylococcus aureus.
Experimental Workflow for MIC Determination
References
- 1. biosynth.com [biosynth.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Anti-adhesion Properties of 4-(adamantyl-1)-1-(1-aminobutyl)benzole Against Staphylococcus aureus | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
- 5. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Antiviral Applications of 1-Adamantaneethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the potential antiviral applications of 1-Adamantaneethanol based on the well-established activities of its structural analogs, primarily amantadine and rimantadine. Direct experimental data on the antiviral efficacy of this compound is limited in publicly available literature.
Introduction
Adamantane derivatives have historically held a significant position in the landscape of antiviral therapeutics. The prototypical adamantanes, amantadine and rimantadine, were among the first synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections. Their mechanism of action, targeting the viral M2 proton channel, represented a landmark in virology and drug development. This compound, a hydroxylated derivative of the adamantane cage structure, belongs to this class of compounds and thus warrants investigation for its potential antiviral properties. This technical guide provides a comprehensive overview of the known antiviral activities of adamantane analogs, their mechanisms of action, and the experimental protocols used for their evaluation, thereby offering a foundational framework for assessing the potential of this compound as an antiviral agent.
Putative Mechanisms of Antiviral Action
The antiviral activity of adamantane derivatives is primarily attributed to their ability to interfere with viral ion channels, disrupting the viral life cycle. The most well-characterized mechanism is the inhibition of the M2 proton channel of influenza A virus. More recently, potential mechanisms against other viruses, such as coronaviruses, have been proposed.
Inhibition of Influenza A M2 Proton Channel
The M2 protein of the influenza A virus is a homotetrameric transmembrane protein that functions as a pH-gated proton channel.[1] This channel is crucial for the viral uncoating process within the host cell's endosome. As the endosome acidifies, protons flow through the M2 channel into the virion, which facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1).[2] This uncoating step is essential for the release of the viral genome into the cytoplasm, a prerequisite for viral replication.
Adamantane derivatives like amantadine physically block the pore of the M2 channel, preventing the influx of protons.[1][3] This inhibition of acidification traps the virus in its coated state, effectively halting the infection at an early stage.[2]
Potential Mechanisms Against Coronaviruses (e.g., SARS-CoV-2)
While not as definitively established as their anti-influenza activity, some studies suggest that adamantane derivatives may possess activity against certain coronaviruses. Proposed mechanisms include:
-
Blocking of the Envelope (E) Protein Viroporin: Similar to the M2 protein of influenza, the E protein of some coronaviruses is thought to form an ion channel (viroporin) that may be involved in viral release. Molecular docking studies suggest that adamantanes could potentially block this channel, thereby impairing viral propagation.[4]
-
Inhibition of Cathepsin L: The entry of SARS-CoV-2 into host cells can be mediated by endosomal proteases such as Cathepsin L. Amantadine has been shown to increase the pH of endosomes, which may in turn inhibit the activity of these pH-dependent proteases, thus hindering viral entry.[4]
Antiviral Activity of Adamantane Derivatives (In Vitro)
The antiviral efficacy of adamantane compounds is typically evaluated in vitro using cell-based assays. The key parameters determined are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in host cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.
Table 1: Comparative In Vitro Antiviral Activity of Adamantane Derivatives Against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/PR/8/34 (H1N1) | MDCK | 0.062 - >50 | >1000 | >20 - >16129 | [5] |
| Rimantadine | A/Panama/2007/99 (H3N2) | MDCK | ~20-40 | >100 | >2.5 - 5 | [6] |
| 2-propyl-2-adamantanamine | A/H1N1/California/07/2009 | MDCK | ~5 | >50 | >10 | [7] |
| Spiro[adamantane-2,2'-pyrrolidine] | A/H1N1/California/07/2009 | MDCK | ~5 | >50 | >10 | [7] |
Note: EC₅₀ and CC₅₀ values can vary significantly depending on the specific virus strain, cell line, and assay conditions used.
Table 2: Comparative In Vitro Antiviral Activity of Adamantane Derivatives Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amantadine | SARS-CoV-2 (Original) | Vero E6 | 83 - 119 | >300 | >2.5 - 3.6 | [4] |
| Rimantadine | SARS-CoV-2 (Omicron) | Vero E6 T/A | 17.8 | >100 | >5.6 | [8] |
| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | >1000 | >25.2 | [9] |
| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [9] |
Experimental Protocols
The evaluation of potential antiviral compounds like this compound requires standardized and reproducible experimental protocols. Below are methodologies for key assays cited in the study of adamantane derivatives.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death or morphological changes.
Protocol:
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Treatment and Infection: When the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells in triplicate. Subsequently, add the virus at a predetermined multiplicity of infection (MOI). Include "cell control" wells (cells, no virus, no compound) and "virus control" wells (cells, virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE: Assess the degree of CPE in each well microscopically. Alternatively, cell viability can be quantified by staining with a vital dye such as crystal violet or neutral red. The absorbance is then read using a microplate reader.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Virus Dilution and Adsorption: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayers and inoculate with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days for influenza).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC₅₀ of a compound by measuring its effect on the metabolic activity of host cells.
Protocol:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cell controls.
Structure-Activity Relationship (SAR) and Synthesis
The antiviral activity of adamantane derivatives is highly dependent on their chemical structure. For influenza A, the primary amine group of amantadine is crucial for its interaction with the M2 channel. Modifications to the adamantane cage can influence the compound's lipophilicity, binding affinity, and pharmacokinetic properties. The synthesis of this compound and its derivatives typically involves the functionalization of the adamantane core. For example, this compound can be synthesized from 1-adamantanol. Further derivatization of the hydroxyl group could lead to a library of compounds for antiviral screening.
Conclusion and Future Directions
While direct evidence for the antiviral activity of this compound is currently lacking, the extensive body of research on its structural analogs provides a strong rationale for its investigation. The established anti-influenza A activity of adamantanes, coupled with emerging data on their potential against other viruses like SARS-CoV-2, highlights the continued relevance of this chemical scaffold in antiviral drug discovery.
Future research should focus on the systematic in vitro screening of this compound and its derivatives against a panel of clinically relevant viruses. The experimental protocols outlined in this guide provide a robust framework for such studies. A thorough investigation of its mechanism of action and structure-activity relationships will be crucial in determining the true potential of this compound as a novel antiviral agent. The development of new adamantane derivatives that can overcome the resistance issues that have plagued earlier generations of these drugs remains a critical goal in the field of antiviral research.
References
- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv [biorxiv.org]
- 7. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Adamantane Cage: A Technical Guide to its Lipophilicity and Steric Influence in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, evolving from a mere curiosity to a privileged scaffold in drug design. Its unique diamondoid structure imparts a combination of high lipophilicity and significant steric bulk, properties that medicinal chemists leverage to modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates and to enhance their pharmacological activity. This technical guide provides an in-depth exploration of the lipophilic and steric characteristics of the adamantane moiety, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
Lipophilicity of the Adamantane Cage: The "Lipophilic Bullet"
The adamantane group is often referred to as a "lipophilic bullet" due to its significant contribution to a molecule's overall lipophilicity.[1] This property is crucial for enhancing the ability of a drug to cross biological membranes, including the blood-brain barrier.[1] The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP) and distribution coefficient (logD).
Quantitative Lipophilicity Data
The incorporation of an adamantyl group generally leads to a substantial increase in the logP value of a parent molecule. The hydrophobic substituent constant (π) for the 1-adamantyl group has been estimated to be approximately 3.1, indicating a significant increase in lipophilicity compared to a simple proton.[2] Below is a compilation of experimental and calculated logP and logD values for adamantane and some of its key derivatives.
| Compound | Molecular Formula | LogP (Experimental) | LogD at pH 7.4 (Experimental) | Calculated LogP (cLogP) |
| Adamantane | C₁₀H₁₆ | 2.88 | 2.88 | 2.90 |
| 1-Adamantanol | C₁₀H₁₆O | 2.33 | 2.33 | 2.29 |
| 1-Adamantylamine (Amantadine) | C₁₀H₁₇N | 2.44[3] | 1.4 (approx.) | 2.4[3] |
| Rimantadine | C₁₂H₂₁N | 3.2 | 2.2 (approx.) | 3.3 |
| Memantine | C₁₂H₂₁N | 3.29 | 2.3 (approx.) | 3.3 |
| Adapalene | C₂₈H₂₈O₃ | 8.1 | 8.1 | 8.0 |
Note: Experimental values can vary slightly depending on the determination method and conditions. cLogP values are from various computational models and are for comparative purposes.
Experimental Determination of Lipophilicity
Accurate determination of logP and logD is critical in drug development. The following are standard experimental protocols.
This classical method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (for logD).[4]
Protocol:
-
Preparation of Phases: Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4]
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask. The final concentration should be such that it can be accurately measured in both phases.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
LogP (for non-ionizable compounds): logP = log ([Concentration in Octanol] / [Concentration in Water])
-
LogD (for ionizable compounds): logD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.
-
This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity. It is a high-throughput alternative to the shake-flask method.[5][6]
Protocol:
-
System Setup: Use an HPLC system with a reversed-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.
-
Calculation of Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor: k' = (t_R_ - t₀) / t₀.
-
Generation of Calibration Curve: Plot log(k') of the standards against their known logP values. A linear regression of this plot yields a calibration equation.
-
Determination of Test Compound's logP: Inject the adamantane derivative, determine its retention time and calculate its log(k'). Use the calibration equation to determine its logP value.
Steric Effects of the Adamantane Cage: A Bulky and Rigid Scaffold
The adamantane cage is a sterically demanding substituent that can significantly influence a molecule's interaction with its biological target. Its rigid, three-dimensional structure allows for the precise positioning of functional groups in space, which can be exploited to optimize binding affinity and selectivity.[2]
Quantitative Steric Parameters
The steric effect of a substituent can be quantified using various parameters. The Taft steric parameter (E_s_) is an empirical value derived from the rates of ester hydrolysis. A more negative E_s_ value indicates greater steric hindrance.
| Substituent | Taft Steric Parameter (E_s_) | Van der Waals Volume (ų) |
| Methyl | 0.00 | 22.4 |
| Ethyl | -0.07 | 40.3 |
| Isopropyl | -0.47 | 56.6 |
| tert-Butyl | -1.54 | 72.9 |
| 1-Adamantyl | -2.2 (estimated) | ~123 |
| Phenyl | -0.36 | 84.7 |
Note: The E_s_ value for the 1-adamantyl group is an estimation based on its known steric bulk relative to other groups. The van der Waals volume for adamantane is calculated based on its atomic constituents and bond lengths.
The steric bulk of the adamantyl group is considerably larger than that of the commonly used tert-butyl group, providing a powerful tool for probing the steric tolerance of binding pockets.
Experimental Approaches to Studying Steric Effects
X-ray crystallography provides a high-resolution, three-dimensional structure of a drug molecule bound to its target protein. This allows for the direct visualization of how the adamantane cage occupies the binding site and interacts with surrounding amino acid residues, offering invaluable insights into the steric contributions to binding affinity and selectivity.
General Workflow:
-
Protein Expression and Purification: Overexpress and purify the target protein.
-
Crystallization: Co-crystallize the protein with the adamantane-containing ligand or soak the ligand into pre-formed protein crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.
-
Analysis: Analyze the interactions between the adamantane moiety and the protein to understand the steric fit and its impact on binding.
Visualizing Key Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate key concepts related to the adamantane cage in drug discovery.
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel by Amantadine
Amantadine, an adamantane derivative, targets the M2 proton channel of the influenza A virus, a crucial component for viral replication.
Experimental Workflow: Shake-Flask Method for LogP Determination
This workflow outlines the key steps in the "gold standard" method for determining the partition coefficient.
Logical Relationship: Impact of Adamantane on Drug Properties
This diagram illustrates the cascading effects of incorporating an adamantane moiety into a drug candidate.
Conclusion
The adamantane cage offers a unique and powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Its profound impact on lipophilicity and its significant, rigid steric profile can be strategically employed to overcome challenges in drug absorption, metabolism, and target engagement. A thorough understanding of these properties, supported by quantitative data and robust experimental validation, is essential for the rational design of novel therapeutics that incorporate this remarkable scaffold. This guide provides a foundational resource for researchers to explore and exploit the multifaceted nature of the adamantane core in their drug discovery endeavors.
References
- 1. Establishment of steric substituent constants in the adamantane system by ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-Adamantaneethanol Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-adamantaneethanol and its derivatives. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and chemical stability, make it a valuable scaffold in medicinal chemistry and materials science. This compound serves as a key intermediate for the synthesis of a diverse range of derivatives with potential applications as antiviral, neuroprotective, and antimicrobial agents, as well as enzyme inhibitors.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its representative derivatives.
Table 1: Synthesis of this compound
| Precursor | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| 1-Adamantanecarboxylic acid | Lithium aluminum hydride (LiAlH₄) | THF | Reflux | High | [1] |
| 1-Adamantylmagnesium bromide | Ethylene oxide | Diethyl ether | -78 °C to room temperature | Good | |
| Adamantane-1-carbonyl chloride | Sodium borohydride (NaBH₄) | Ethanol | 0 °C to room temperature | Good | [2] |
Table 2: Synthesis of this compound Derivatives
| Derivative Type | Starting Material | Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Ester | This compound | Acetic anhydride, Pyridine | Dichloromethane | Room temperature | >90 | [2] |
| Ether | 1-Adamantanol | Methanol, Copper(II) bromide on Zeolite HY | Dichloromethane | 60 °C | High | [3],[4] |
| Amino-alcohol | 2-(1-Adamantyl)-1-(3-nitrophenyl)ethanol | Iron powder, HCl | Methanol/Water | Reflux | 82 | [5] |
| Phthalimide Derivative | This compound | Trimellitic anhydride chloride | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-Adamantanecarboxylic Acid
This protocol describes the reduction of 1-adamantanecarboxylic acid to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][7]
Materials:
-
1-Adamantanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 1-adamantanecarboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid until the solution becomes clear.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1-Adamantyl Acetate from this compound
This protocol details the esterification of this compound to form 1-adamantyl acetate using acetic anhydride and pyridine.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq.) to the solution and stir at room temperature.
-
Slowly add acetic anhydride (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-adamantyl acetate can be purified by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow for this compound and its Derivatives
Caption: General synthetic routes to this compound and its derivatives.
Signaling Pathway of Memantine (a Neuroprotective Adamantane Derivative)
Memantine, an amantadine derivative, is an uncompetitive NMDA receptor antagonist. Its neuroprotective effects are mediated through the modulation of glutamatergic neurotransmission and downstream signaling pathways.
Caption: Simplified signaling pathway of Memantine's neuroprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
The Adamantane Advantage: Leveraging 1-Adamantaneethanol in Synthetic Chemistry
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantaneethanol is a key building block in modern organic synthesis, prized for the unique properties conferred by its bulky, rigid, and highly lipophilic adamantane cage. This tricyclic aliphatic moiety is increasingly utilized in drug discovery and materials science to enhance thermal stability, modulate solubility, and introduce specific steric and conformational constraints. In medicinal chemistry, the adamantane scaffold can improve a drug's pharmacokinetic profile by protecting adjacent functional groups from metabolic degradation and can serve as a pharmacophore for various biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of esters, ethers, and polymers, highlighting its versatility as a synthetic intermediate.
Core Synthetic Applications
This compound serves as a versatile precursor for a range of chemical transformations. Its primary hydroxyl group allows for straightforward access to several important classes of compounds, making it a valuable starting material for creating novel molecular architectures.
Caption: Synthetic pathways from this compound.
Application Note 1: Synthesis of 2-(1-Adamantyl)ethyl Esters
Esters derived from this compound are valuable in medicinal chemistry as lipophilic prodrugs and in materials science. The bulky adamantyl group can enhance hydrolytic stability or modify the physical properties of a molecule. Common synthetic methods include the Fischer-Speier esterification, acylation with acid chlorides, and the Mitsunobu reaction for milder conditions.
Quantitative Data for Esterification Reactions
| Entry | Alcohol | Acid/Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | Acetic Anhydride | Pyridine, DMAP | - | 60-70 | 20 | >95 |
| 2 | 1-Adamantanol | Methacrylic Acid | p-TsOH | Toluene | Reflux | 4 | >90 |
| 3 | (-)-Menthol (Hindered Alcohol) | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 0 → 40 | 17 | 85-95 |
| 4 | 2-(Adamantan-1-yl)acetic acid | Ethanol | H₂SO₄ | Ethanol | Reflux | Several | High |
Note: Data for 1-Adamantanol is included as a close structural analog to demonstrate typical reaction conditions and yields. The principles are directly applicable to this compound.
Protocol 1.1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes a classic acid-catalyzed esterification to produce 2-(1-adamantyl)ethyl acetate.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (can be used as solvent, >10 eq)
-
Concentrated Sulfuric Acid (catalytic, ~5 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 2-(1-adamantyl)ethyl acetate by column chromatography on silica gel if necessary.
Protocol 1.2: Mitsunobu Esterification
The Mitsunobu reaction is a mild method for synthesizing esters, particularly useful for sensitive substrates, and proceeds with an inversion of stereochemistry at the alcohol carbon.[3]
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (e.g., benzoic acid) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add this compound, the desired carboxylic acid, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.[5]
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[5]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the triphenylphosphine oxide precipitate.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Application Note 2: Synthesis of 2-(1-Adamantyl)ethyl Ethers
Adamantyl ethers are synthesized to increase the lipophilicity of molecules or to serve as stable protecting groups. The Williamson ether synthesis is the most common method, involving the deprotonation of the alcohol followed by an Sₙ2 reaction with an alkyl halide.[6]
Quantitative Data for Ether Synthesis Reactions
| Entry | Alcohol | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | Various Alcohols | CuBr₂ | - | 220 | 1 | 73-85 |
| 2 | 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | High |
| 3 | Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | High |
Protocol 2.1: Williamson Ether Synthesis
This protocol describes the synthesis of 2-(1-adamantyl)ethyl methyl ether.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (MeI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, nitrogen-purged flask, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. (Caution: H₂ gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Application Note 3: Synthesis of Adamantane-Containing Polymers
Incorporating the adamantane moiety into polymers can significantly enhance their thermal stability, glass transition temperature (Tg), and mechanical properties.[7] this compound can be converted to its corresponding methacrylate monomer, which can then be polymerized.
Protocol 3.1: Synthesis of 2-(1-Adamantyl)ethyl Methacrylate Monomer
This protocol is adapted from the synthesis of 1-adamantyl methacrylate and should be effective for this compound.[8][9]
Materials:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inhibitor (e.g., hydroquinone, 100 ppm)
Procedure:
-
In a nitrogen-purged, three-necked flask equipped with a dropping funnel, dissolve this compound and triethylamine in anhydrous DCM. Add a small amount of inhibitor.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methacryloyl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Important: Do not heat the solution excessively to avoid premature polymerization.
-
The crude monomer can be purified by passing it through a short column of basic alumina to remove any remaining acid and inhibitor before use in polymerization.
Application in Drug Discovery: A Mechanistic Perspective
The adamantane cage is a key pharmacophore in several approved drugs, such as Memantine, which is used to treat Alzheimer's disease.[10][11] Memantine acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ion channel in the central nervous system. The bulky adamantane group physically blocks the channel pore when it is in an open state, thereby preventing excessive influx of Ca²⁺ ions, which is linked to excitotoxicity and neuronal damage. Derivatives synthesized from this compound could be explored for similar ion channel-blocking activities.
Caption: Mechanism of NMDA receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Adamantyl Methacrylate | 16887-36-8 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: 1-Adamantaneethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Adamantaneethanol in the synthesis of advanced polymers. The incorporation of the bulky, rigid adamantane moiety, facilitated by this compound, imparts unique and desirable properties to polymers, including enhanced thermal stability, mechanical strength, and specific functionalities relevant to photoresists and drug delivery systems. While direct polymerization of this compound is not common, it serves as a crucial building block for the synthesis of adamantyl-containing monomers.
This document outlines the synthesis of a key monomer derived from this compound, 2-(1-adamantyl)ethyl methacrylate, and its subsequent polymerization. It also explores the potential role of this compound as an initiator in ring-opening polymerization, providing detailed experimental protocols and representative data from analogous polymer systems.
Synthesis of Adamantane-Containing Monomers
The primary application of this compound in polymer chemistry is as a precursor to monomers that can undergo polymerization. The hydroxyl group of this compound can be readily esterified with polymerizable acid chlorides, such as methacryloyl chloride, to yield a vinyl monomer.
This protocol describes the synthesis of 2-(1-adamantyl)ethyl methacrylate (AdEMA) from this compound and methacryloyl chloride.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Monomer Addition: Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with dilute hydrochloric acid and then with distilled water until neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Polymerization of Adamantane-Containing Monomers
The synthesized adamantyl-containing monomers can be polymerized using various techniques, most commonly free-radical polymerization.
This protocol outlines the free-radical polymerization of AdEMA to produce poly(2-(1-adamantyl)ethyl methacrylate) (PAdEMA).
Experimental Protocol:
-
Reaction Mixture: In a Schlenk flask, dissolve the synthesized 2-(1-adamantyl)ethyl methacrylate (AdEMA) monomer and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) (0.5-1 mol% relative to the monomer), in an appropriate solvent like toluene or tetrahydrofuran (THF).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically 6-24 hours).
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane, with vigorous stirring.
-
Purification and Drying: Collect the polymer precipitate by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
This compound as an Initiator for Ring-Opening Polymerization (ROP)
The hydroxyl group of this compound can also act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, leading to the formation of polyesters with an adamantyl end-group.[1] This is particularly relevant in the development of biodegradable polymers for drug delivery applications.
This protocol describes the synthesis of poly(ε-caprolactone) with a terminal adamantane group.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone, this compound (as the initiator), and a catalyst such as tin(II) 2-ethylhexanoate (Sn(Oct)₂). The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Heat the mixture to a temperature between 110-140 °C and stir for the required duration (4-24 hours).
-
Purification: Cool the reaction to room temperature, dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., dichloromethane), and precipitate it into a cold non-solvent like methanol.
-
Drying: Filter the polymer and dry it under vacuum at room temperature.
Quantitative Data Presentation
Due to the limited availability of specific data for polymers derived directly from this compound, the following table presents representative data for analogous adamantane-containing methacrylate polymers to illustrate the typical properties that can be expected.
| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Td, 5% (°C) | Reference |
| Poly(1-adamantyl methacrylate) (PADMA) | 17,500 | 1.15 | 220 | - | [2] |
| Poly(1-adamantyl methacrylate) (PADMA) | 3,000 | 1.25 | 195 | - | [3] |
| Copolymer of AdMA and Styrene (55/45 mol%) | - | - | 170 | ~340 | [4] |
| Poly(1-adamantylmethyl methacrylate) | - | - | 201 | - | [5] |
| Poly(p-(1-adamantyl)phenyl methacrylate) | - | - | 253 | - | [5] |
Note: Td, 5% refers to the temperature at which 5% weight loss is observed via thermogravimetric analysis (TGA).
Visualizations
Diagrams
Caption: Synthesis workflow for Poly(2-(1-adamantyl)ethyl methacrylate).
Caption: Ring-opening polymerization initiated by this compound.
Caption: Influence of the adamantane moiety on polymer properties.
References
Application Notes and Protocols: The Role of 1-Adamantaneethanol in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold has become a privileged structure in medicinal chemistry, renowned for its unique physicochemical properties that can enhance the therapeutic potential of drug candidates.[1][2][3] Its rigid, lipophilic, and three-dimensional cage-like structure can improve a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3] 1-Adamantaneethanol, a key derivative, serves as a versatile building block for the synthesis of novel compounds with a wide range of pharmacological activities, including antiviral, antidiabetic, and antimicrobial effects.[4][5] This document provides detailed application notes and experimental protocols relevant to the use of this compound in drug design and discovery.
Physicochemical Properties and Their Impact on Drug Design
The incorporation of the this compound moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The adamantyl group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][3] Furthermore, the rigid adamantane cage can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[2]
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | |
| Molecular Weight | 180.29 g/mol | |
| Melting Point | 66-69 °C | |
| Appearance | White crystalline powder | |
| LogP (octanol/water) | ~3.1 (estimated for adamantane) | [2] |
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of various derivatives with therapeutic potential.
Antiviral Agents
Adamantane derivatives have a well-established history as antiviral agents, with amantadine and rimantadine being notable examples targeting the M2 proton channel of the influenza A virus.[3][6] While resistance has emerged, the adamantane scaffold continues to be explored for new antiviral drugs. This compound can be used to synthesize novel esters and ethers with potential antiviral activity.
Enzyme Inhibitors
The adamantane moiety's ability to fit into hydrophobic pockets of enzymes makes it an attractive scaffold for designing enzyme inhibitors. For instance, adamantane derivatives have been successfully developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[7] this compound can serve as a precursor for the synthesis of such inhibitors.
Antimicrobial Agents
Recent studies have explored the antimicrobial properties of adamantane derivatives.[4][5] The lipophilicity imparted by the adamantyl group can facilitate the disruption of bacterial cell membranes. This compound has been shown to have antimicrobial properties and can be used to synthesize derivatives with enhanced activity.[5]
Quantitative Data on Adamantane Derivatives
The following table summarizes the biological activity of selected adamantane derivatives, illustrating the potential of this scaffold. While specific data for this compound derivatives is emerging, the data for related compounds provides a valuable reference.
Table 1: Antiviral Activity of Selected Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | 0.4 | >100 | >250 | [6] |
| Rimantadine | Influenza A/H3N2 | MDCK | 0.2 | >100 | >500 | [6] |
| Compound 4b ¹ | Influenza A/H1N1 | MDCK | 1.8 | >100 | >55.6 | [6] |
| Compound 6d ¹ | Influenza A/H1N1 | MDCK | 2.5 | >100 | >40 | [6] |
¹Note: Compounds 4b and 6d are novel aminoadamantane derivatives from the cited study and are not direct derivatives of this compound, but serve to illustrate the ongoing development of adamantane-based antivirals.
Table 2: Antimicrobial Activity of Adamantane Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide of 1-adamantanecarboxylic acid | E. coli | 125-500 | [4] |
| Hydrazide of 1-adamantanecarboxylic acid | S. aureus | 62.5-250 | [4] |
Experimental Protocols
I. Synthesis of this compound Derivatives (General Protocol for Esterification)
This protocol describes a general method for the synthesis of this compound esters, which can then be screened for biological activity.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
II. Antiviral Activity Screening: Plaque Reduction Assay
This assay is a standard method to quantify the ability of a compound to inhibit the replication of a virus.[1][3]
Materials:
-
Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates
-
Virus stock with a known titer
-
Test compounds (this compound derivatives) at various concentrations
-
Serum-free cell culture medium
-
Overlay medium (e.g., 2x MEM with 1% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
In a separate tube, pre-incubate the virus stock with each drug dilution for 1 hour at 37 °C.
-
Infect the cell monolayers with the virus-drug mixture for 1 hour at 37 °C.
-
Remove the inoculum and gently wash the cells with PBS.
-
Add 2 mL of the overlay medium to each well and allow it to solidify at room temperature.
-
Incubate the plates at 37 °C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding 10% formalin for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no drug). The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.
III. Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of a compound, which is crucial for calculating the selectivity index.[1][3]
Materials:
-
Host cells seeded in a 96-well plate
-
Test compounds at various concentrations
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel
Adamantane-based antiviral drugs like amantadine are known to block the M2 proton channel of the influenza A virus, which is essential for viral uncoating.
Caption: Inhibition of the Influenza A M2 proton channel by an adamantane derivative.
Experimental Workflow: Antiviral Drug Screening
The following diagram illustrates a typical workflow for screening new compounds for antiviral activity.
Caption: General workflow for antiviral screening of this compound derivatives.
Logical Relationship: ADME Properties in Drug Discovery
This diagram shows the logical relationship between key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and their importance in early drug discovery.
Caption: Key in vitro ADME properties influencing in vivo pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 6. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Adamantane-Containing Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phthalocyanines functionalized with adamantane moieties. The inclusion of the bulky, lipophilic adamantane group can significantly influence the solubility, aggregation properties, and biological activity of the resulting phthalocyanine, making these compounds promising candidates for applications in photodynamic therapy, catalysis, and materials science.
Overview of Synthetic Strategies
The synthesis of adamantane-containing phthalocyanines typically involves a two-step process:
-
Synthesis of an Adamantane-Substituted Phthalonitrile Precursor: This initial step involves the functionalization of a phthalonitrile core with one or more adamantyl groups. The adamantane moiety can be attached directly to the phthalonitrile ring or via a linker (e.g., ether, thioether, or amino linkage).
-
Cyclotetramerization to Form the Phthalocyanine Macrocycle: The adamantane-substituted phthalonitrile is then subjected to a cyclotetramerization reaction, often in the presence of a metal salt which acts as a template to facilitate the formation of the metallophthalocyanine. Subsequent demetallation can yield the metal-free phthalocyanine.
An alternative approach involves the axial substitution of a pre-formed phthalocyanine, such as a silicon(IV) phthalocyanine, with adamantane-containing ligands.
Experimental Protocols
Protocol 2.1: Synthesis of Peripherally Substituted Zinc(II) Tetra(adamantyl)phthalocyanine
This protocol describes a general method for the synthesis of a zinc(II) phthalocyanine peripherally substituted with four adamantane groups, starting from an adamantane-substituted phthalonitrile.
Step 1: Synthesis of 4-(1-Adamantyl)-phthalonitrile (Exemplary Precursor)
-
Materials: 4-Nitrophthalonitrile, 1-adamantanol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophthalonitrile and 1-adamantanol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous K₂CO₃ to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 2: Cyclotetramerization to Zinc(II) Tetra(1-adamantyl)phthalocyanine
-
Materials: 4-(1-Adamantyl)-phthalonitrile, anhydrous zinc acetate (Zn(OAc)₂), a high-boiling point solvent (e.g., 1-pentanol, N,N-dimethylaminoethanol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
-
Procedure:
-
Combine the 4-(1-adamantyl)-phthalonitrile and a catalytic amount of anhydrous zinc acetate in a high-boiling point solvent in a reaction flask equipped with a reflux condenser.
-
Add a few drops of DBU to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours (e.g., 6-24 hours).[1]
-
Monitor the formation of the phthalocyanine by observing the appearance of a characteristic deep green or blue color and by UV-Vis spectroscopy.
-
After the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like hexane or by pouring the mixture into methanol.
-
Collect the solid product by filtration and wash it extensively with solvents such as methanol, acetone, and water to remove unreacted starting materials and byproducts.[2]
-
Further purification can be achieved by column chromatography or recrystallization.
-
Protocol 2.2: Synthesis of Axially Substituted Silicon(IV) Phthalocyanine with Adamantane Moieties
This protocol outlines the synthesis of a silicon(IV) phthalocyanine with two adamantane-containing axial ligands.[3]
-
Materials: Silicon(IV) phthalocyanine dichloride (SiPcCl₂), 1-adamantanemethanol, anhydrous toluene, and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend SiPcCl₂ in anhydrous toluene.
-
Add an excess of 1-adamantanemethanol and the non-nucleophilic base to the suspension.
-
Heat the reaction mixture to reflux for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or alumina.
-
Data Presentation
The following tables summarize typical quantitative data for adamantane-containing phthalocyanines. Please note that the exact values will vary depending on the specific molecular structure and experimental conditions.
Table 1: Synthesis Yields
| Compound | Starting Material(s) | Reaction Type | Yield (%) |
| 4-(1-Adamantyl)-phthalonitrile | 4-Nitrophthalonitrile, 1-Adamantanol | Nucleophilic Aromatic Substitution | 60-80 |
| Zinc(II) Tetra(1-adamantyl)phthalocyanine | 4-(1-Adamantyl)-phthalonitrile, Zn(OAc)₂ | Cyclotetramerization | 30-50 |
| SiPc(O-CH₂-adamantane)₂ | SiPcCl₂, 1-Adamantanemethanol | Axial Ligand Exchange | 50-70 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm in CDCl₃) | UV-Vis (λₘₐₓ, nm in THF) | MALDI-TOF MS (m/z) |
| 4-(1-Adamantyl)-phthalonitrile | Aromatic protons (~7.5-7.8 ppm), Adamantyl protons (~1.7-2.1 ppm) | ~300-350 | Calculated for C₁₈H₁₈N₂ |
| Zinc(II) Tetra(1-adamantyl)phthalocyanine | Broad signals for aromatic protons, Adamantyl protons (~1.5-2.5 ppm) | Q-band: ~680-700 | Calculated for C₇₂H₇₂N₈Zn |
| SiPc(O-CH₂-adamantane)₂ | Phthalocyanine ring protons (~8.5-9.5 ppm), Adamantyl protons (~1.6-2.2 ppm), Methylene protons (~4.0-4.5 ppm) | Q-band: ~670-690 | Calculated for C₅₄H₄₈N₈O₂Si |
Table 3: Photophysical Properties
| Compound | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent |
| Zinc(II) Tetra(1-adamantyl)phthalocyanine | 0.15 - 0.25 | 0.50 - 0.70 | DMF |
| SiPc(O-CH₂-adamantane)₂ | 0.20 - 0.30 | 0.40 - 0.55 | Toluene |
Visualization of Experimental Workflows
The following diagrams illustrate the general synthetic pathways described in the protocols.
Caption: Synthetic workflow for peripherally substituted adamantane-phthalocyanine.
Caption: Synthetic workflow for axially substituted adamantane-phthalocyanine.
References
Application Note and Protocol for the Synthesis of Poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene)
Introduction
Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers utilized in a variety of organic electronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. The solubility and processing characteristics of PPVs can be tailored by introducing flexible side chains to the polymer backbone. This protocol details the synthesis of poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) (MCHM-PPV), a derivative designed for improved solubility and film-forming properties. The synthesis is achieved via the Gilch polymerization route, a widely used method for producing high molecular weight PPV derivatives.[1][2][3][4] This route involves the base-induced polymerization of a suitable α,α'-dihalo-p-xylene monomer.
Reaction Scheme
The overall synthesis involves a two-step process starting from the monomer, 1,4-bis(chloromethyl)-2-methoxy-5-(cyclohexylmethyloxy)benzene. The polymerization is initiated by a strong base, typically potassium tert-butoxide, leading to the formation of the conjugated polymer.
Experimental Protocol
Materials:
-
1,4-bis(chloromethyl)-2-methoxy-5-(cyclohexylmethyloxy)benzene (monomer)
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Acetic acid
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Schlenk line or glovebox for inert atmosphere control
-
Heating mantle or oil bath
-
Thermometer
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Monomer Preparation: The monomer, 1,4-bis(chloromethyl)-2-methoxy-5-(cyclohexylmethyloxy)benzene, should be synthesized according to established literature procedures or acquired from a commercial source. Ensure the monomer is pure and dry before use.
-
Polymerization Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Flush the entire apparatus with a slow stream of inert gas (nitrogen or argon) for at least 30 minutes to ensure an oxygen-free and moisture-free environment. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Initiation:
-
Dissolve the monomer (1 equivalent) in anhydrous THF in the reaction flask. The concentration of the monomer should be carefully controlled as it can influence the molecular weight of the resulting polymer.
-
Cool the monomer solution to 0°C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in THF to the stirred monomer solution via the dropping funnel over a period of 1 hour.[2] The reaction mixture will typically change color to yellow or orange, and the viscosity will increase as the polymerization proceeds.[5]
-
-
Polymerization:
-
Termination and Precipitation:
-
After the polymerization period, terminate the reaction by adding a small amount of acetic acid to neutralize the excess base.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of methanol (approximately 10 times the volume of the reaction mixture).[2][5] A fibrous or powdered precipitate of the polymer should form.
-
-
Purification:
-
Collect the crude polymer by filtration.
-
To purify the polymer, redissolve it in a minimal amount of THF and re-precipitate it into methanol. This process should be repeated at least twice to remove any unreacted monomer and oligomeric species.[5]
-
Wash the final polymer precipitate with methanol and dry it under vacuum at room temperature until a constant weight is achieved. The final product should be a reddish-orange fibrous solid.
-
Data Presentation
The following table summarizes typical molecular weight and spectroscopic data for PPV derivatives synthesized via the Gilch route. The exact values for MCHM-PPV may vary depending on the specific reaction conditions.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | λ_abs (nm, in THF) | λ_em (nm, in THF) | Reference |
| MDMO-PPV | 48,000 - 75,000 | 50,000 - 82,000 | 1.03 - 1.08 | 510 - 531 | - | [5] |
| MEH-PPV | 40,000 - 70,000 | - | - | - | - | |
| MO-p-PPV | - | - | - | 491 | 540 | [6] |
| MEH-PPV (m-THF) | 36,433 - 38,942 | 56,133 - 845,646 | 9.06 - 21.72 | - | 583 | [7] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of MCHM-PPV.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Characterization
The synthesized polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[5][8]
-
UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) of the conjugated polymer in solution, which provides information about the electronic bandgap.[6]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the polymer.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.[8]
Conclusion
This protocol provides a detailed procedure for the synthesis of poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) using the Gilch polymerization method. This method is robust for producing high molecular weight polymers with good solubility, which are essential for the fabrication of high-performance organic electronic devices. The provided workflow and data tables serve as a valuable resource for researchers in the field.
References
- 1. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate Students [pubs.sciepub.com]
- 5. ripublication.com [ripublication.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of MEH-PPV for Solar Cell Application [ejchem.journals.ekb.eg]
Application Notes and Protocols: 1-Adamantaneethanol as a Chiral Auxiliary in Asymmetric Synthesis
A thorough review of scientific literature reveals no specific examples or established protocols for the use of 1-adamantaneethanol as a chiral auxiliary in asymmetric synthesis. While the structural rigidity of the adamantane cage is a desirable feature in the design of chiral auxiliaries, extensive searches have not yielded any publications detailing its application in key asymmetric transformations such as alkylations, aldol reactions, or Diels-Alder reactions.
Therefore, this document will provide a general overview of the principles of chiral auxiliary-mediated asymmetric synthesis and present protocols for well-established chiral auxiliaries that are commonly used, including those employed in the synthesis of chiral adamantane derivatives. This information is intended to serve as a practical guide for researchers interested in the field of asymmetric synthesis.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern organic chemistry, particularly in the development of pharmaceuticals, where a specific stereoisomer of a molecule is often responsible for its therapeutic effect.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] The auxiliary creates a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[2]
The general workflow for employing a chiral auxiliary is as follows:
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries for Asymmetric Synthesis
While this compound itself does not have documented applications as a chiral auxiliary, several other classes of compounds are widely used and have proven to be highly effective. Below are examples of some of the most common and successful chiral auxiliaries.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] They are particularly effective in directing asymmetric alkylations, aldol reactions, and Diels-Alder reactions, often providing excellent diastereoselectivity.
Table 1: Representative Performance of Evans Oxazolidinone Auxiliaries
| Auxiliary | Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | N-Propionyl | Benzyl bromide | >98% | N/A |
| (4S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Propionyl | Isobutyraldehyde | >99% | N/A |
| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Diels-Alder | N-Acryloyl | Cyclopentadiene | 95% | N/A |
Note: The presented data is representative and specific outcomes can vary based on reaction conditions.
Pseudoephedrine Amide Auxiliaries
Pseudoephedrine, a readily available natural product, can be used as an effective chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.
Experimental Protocols for Asymmetric Synthesis Using Established Auxiliaries
The following are generalized protocols for key asymmetric reactions using well-established chiral auxiliaries. These protocols are not specific to this compound but illustrate the general procedures used in chiral auxiliary-mediated synthesis.
Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, a molecule of interest for potential applications in drug development and materials science, leveraging the unique physicochemical properties of the adamantane moiety. Due to the absence of published literature for this specific compound, the following protocol is a scientifically grounded, hypothetical two-step synthesis. The proposed route involves an initial esterification of a 4-substituted phthalic acid precursor with 2-(adamantan-1-yl)ethanol, followed by a dehydration step to yield the final anhydride product. This protocol provides a detailed methodology, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.
Introduction
The incorporation of an adamantane group into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance lipophilicity, thermal stability, and rigidity. The target molecule, 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, combines the reactive anhydride functionality with the bulky, lipophilic adamantane cage. This structural combination suggests potential utility as a monomer for specialty polymers or as a linker in bioconjugation and drug delivery systems. The following application note details a proposed synthetic route, providing researchers with a foundational protocol to produce this novel compound.
Proposed Synthetic Pathway
The synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride is proposed to proceed via a two-step reaction sequence:
-
Step 1: Esterification. The synthesis initiates with the esterification of 4-hydroxyphthalic acid with 2-(adamantan-1-yl)ethanol. This reaction forms the key ester linkage and results in the formation of 4-(2-(adamantan-1-yl)ethoxycarbonyl)phthalic acid.
-
Step 2: Dehydration. The resulting dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride, yielding the target compound, 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and reaction parameters for similar esterification and anhydride formation reactions.
| Parameter | Step 1: Esterification | Step 2: Dehydration | Overall |
| Starting Materials | 4-Hydroxyphthalic Acid, 2-(Adamantan-1-yl)ethanol | 4-(2-(Adamantan-1-yl)ethoxycarbonyl)phthalic acid | - |
| Key Reagents | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | - |
| Solvent | Dichloromethane (DCM) | Toluene | - |
| Reaction Temperature | Room Temperature | Reflux (approx. 110 °C) | - |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | - |
| Typical Yield | 70 - 85% | 85 - 95% | 60 - 80% |
| Purification Method | Column Chromatography | Recrystallization | - |
Experimental Protocols
Step 1: Synthesis of 4-(2-(adamantan-1-yl)ethoxycarbonyl)phthalic acid
Materials:
-
4-Hydroxyphthalic acid
-
2-(Adamantan-1-yl)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyphthalic acid (1.0 eq) and 2-(adamantan-1-yl)ethanol (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-(adamantan-1-yl)ethoxycarbonyl)phthalic acid.
Step 2: Synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride
Materials:
-
4-(2-(Adamantan-1-yl)ethoxycarbonyl)phthalic acid
-
Acetic anhydride
-
Toluene
Procedure:
-
Place 4-(2-(adamantan-1-yl)ethoxycarbonyl)phthalic acid (1.0 eq) and acetic anhydride (5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product, 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride.
Mandatory Visualization
Caption: Proposed two-step synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride.
Application Notes & Protocols: Utilizing 1-Adamantaneethanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Adamantaneethanol as a component in advanced drug delivery systems. While the broader adamantane scaffold is well-documented in drug delivery, the specific applications of this compound are an emerging area of interest.[1][2][3][4][5] This document outlines the rationale for its use, hypothetical applications, and detailed protocols for the synthesis and evaluation of this compound-containing drug carriers.
Introduction to this compound in Drug Delivery
The adamantane cage is a rigid, lipophilic moiety that has been widely explored in drug design and delivery.[3][4][5] Its unique physicochemical properties, including its ability to act as a membrane anchor and form strong host-guest complexes, make it an attractive building block for novel drug delivery systems.[3][4][6][7] this compound, with its terminal hydroxyl group, offers a convenient handle for conjugation to drugs, lipids, or polymers, enabling its incorporation into various nanocarriers.[8]
Key Properties and Advantages:
-
Lipophilic Anchor: The adamantyl group can be embedded within the lipid bilayer of liposomes, enhancing the stability of the formulation and providing a point of attachment for targeting ligands.[3][4][5]
-
Host-Guest Interactions: Adamantane forms stable inclusion complexes with cyclodextrins, which can be exploited to create supramolecular drug delivery systems.[3][4][6]
-
Chemical Tractability: The hydroxyl group of this compound allows for straightforward chemical modification, such as esterification, to link it to other molecules.[8][9]
-
Biocompatibility: Adamantane derivatives are generally considered to be biocompatible and have been used in FDA-approved drugs.[3]
Hypothetical Application: this compound as a Lipophilic Anchor in Liposomal Drug Delivery
This section describes a hypothetical application of this compound in the formulation of a liposomal drug delivery system for an anticancer drug (e.g., Doxorubicin). In this model, this compound is first conjugated to a lipid, and this conjugate is then incorporated into the liposome bilayer.
Workflow for Development and Evaluation:
Caption: Workflow for developing and evaluating this compound-functionalized liposomes.
Data Presentation: Expected Performance of this compound Modified Liposomes
The following tables present hypothetical, yet plausible, quantitative data that could be expected from the experimental protocols outlined in this document.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Conventional Liposomes | 110 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 85 ± 4 |
| Adamantane-Liposomes | 115 ± 6 | 0.14 ± 0.03 | -18 ± 3 | 92 ± 3 |
Table 2: In Vitro Drug Release Kinetics
| Formulation | % Drug Release at 24h (pH 7.4) | % Drug Release at 24h (pH 5.5) |
| Conventional Liposomes | 25 ± 3 | 65 ± 5 |
| Adamantane-Liposomes | 18 ± 2 | 75 ± 4 |
Table 3: In Vitro Cellular Uptake and Cytotoxicity
| Formulation | Cellular Uptake (Mean Fluorescence Intensity) | IC50 (µg/mL) |
| Free Drug | N/A | 0.5 ± 0.1 |
| Conventional Liposomes | 1500 ± 200 | 1.2 ± 0.2 |
| Adamantane-Liposomes | 2500 ± 300 | 0.8 ± 0.1 |
Experimental Protocols
This protocol describes the synthesis of a lipid conjugate of this compound that can be incorporated into liposomes.
Materials:
-
This compound
-
Succinic anhydride
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of this compound Hemisuccinate:
-
Dissolve this compound (1 eq) and succinic anhydride (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
-
Conjugation to DSPE:
-
Dissolve this compound hemisuccinate (1 eq) and DSPE (1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq).
-
Stir the reaction at room temperature for 48 hours under a nitrogen atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the crude product by column chromatography.
-
Caption: Synthesis of the this compound-lipid conjugate.
This protocol details the preparation of drug-loaded liposomes incorporating the synthesized conjugate using the thin-film hydration method.[10][11]
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound-Succinyl-DSPE conjugate
-
Doxorubicin (or other drug)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and the this compound-lipid conjugate in chloroform in a round-bottom flask (e.g., in a molar ratio of 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Drug Loading:
-
Hydrate the lipid film with a solution of the drug in PBS by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
This protocol describes how to assess the drug release profile from the liposomes.[6][13][]
Materials:
-
Drug-loaded liposomes
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Spectrophotometer or fluorometer
Procedure:
-
Place a known concentration of the liposomal formulation into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug release over time.
This protocol outlines the evaluation of the cellular internalization and cytotoxic effects of the liposomal formulations.[15][16][17][18][19]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (for uptake studies)
-
MTT reagent
-
DMSO
-
96-well plates
-
Fluorescence microscope or flow cytometer
-
Plate reader
Procedure (Cellular Uptake):
-
Seed cells in a suitable plate or chamber slide and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled liposomes for various time points.
-
Wash the cells with cold PBS to remove non-internalized liposomes.
-
Visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry.
Procedure (MTT Cytotoxicity Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug and liposomal formulations for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Dissolve the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathway Visualization
Drugs delivered via nanocarriers often target key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[1][20][21][22] The enhanced cellular uptake and drug delivery afforded by this compound-modified liposomes could lead to more effective inhibition of this pathway by the encapsulated drug.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pioneerpublisher.com [pioneerpublisher.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scholar.valpo.edu [scholar.valpo.edu]
- 15. benchchem.com [benchchem.com]
- 16. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Nanoparticles: cellular uptake and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. cusabio.com [cusabio.com]
- 22. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Adamantaneethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Adamantaneethanol. It is designed for researchers, scientists, and drug development professionals to facilitate a smoother and more efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthetic routes to this compound are:
-
The Grignard Reaction: This involves the reaction of an adamantyl Grignard reagent (e.g., 1-adamantylmagnesium bromide) with an electrophile such as ethylene oxide.
-
Reduction of 1-Adamantanecarboxylic Acid or its Esters: This route involves the reduction of the carboxyl group of 1-adamantanecarboxylic acid or its corresponding esters (e.g., methyl 1-adamantaneacetate) using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields are a common issue in the synthesis of adamantane derivatives.[1] Key factors to investigate include:
-
Purity of Starting Materials: Ensure all reactants, especially the adamantane starting material and solvents, are pure and dry.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. Optimize these parameters based on literature procedures or systematic experimentation.[1]
-
Catalyst Quality and Handling: If a catalyst is used (e.g., in the preparation of starting materials), ensure it is of high purity and handled under appropriate conditions (e.g., inert atmosphere for moisture-sensitive catalysts).[1]
-
Work-up and Purification: Inefficient extraction or purification methods can lead to significant product loss.
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a white crystalline solid.[2] Its reported melting point is in the range of 66-69 °C.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound via the two primary routes.
Route 1: Grignard Reaction with Ethylene Oxide
The reaction of 1-adamantylmagnesium bromide with ethylene oxide provides a direct route to this compound. However, this method is prone to several challenges.
-
Question: I am trying to prepare 1-adamantylmagnesium bromide, but the reaction with magnesium turnings is not starting. What could be the issue?
-
Answer: Failure to initiate a Grignard reaction is a frequent problem, often related to the magnesium surface or the reaction environment.
-
Inadequate Activation of Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction.[4]
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a dry glass rod under an inert atmosphere.[4]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture.[2]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.[2]
-
-
Purity of Alkyl Halide: Impurities in the 1-bromoadamantane can inhibit the reaction.
-
Solution: Use freshly purified 1-bromoadamantane.
-
-
-
Question: My Grignard reaction is working, but I am getting a low yield of the desired product along with other compounds. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can occur during the Grignard synthesis of this compound.
-
Wurtz Coupling: The Grignard reagent can react with the starting 1-bromoadamantane to form 1,1'-biadamantane.
-
Solution: Add the 1-bromoadamantane solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
-
-
Reaction with Solvent: Ethereal solvents like diethyl ether or THF can be cleaved by the Grignard reagent, especially at elevated temperatures.[5]
-
Solution: Maintain a gentle reflux and avoid prolonged heating.
-
-
Formation of Ethylene Bromohydrin: In the reaction with ethylene oxide, if magnesium bromide is present in excess, it can react with ethylene oxide to form ethylene bromohydrin.[6]
-
Solution: Ensure the Grignard reagent is fully formed and use a slight excess of the Grignard reagent relative to ethylene oxide.
-
-
Route 2: Reduction of 1-Adamantanecarboxylic Acid or its Esters
This is a reliable method that involves the conversion of a carboxylic acid or ester to a primary alcohol.
-
Question: I am performing a reduction of methyl 1-adamantaneacetate with LiAlH₄, but I am still recovering starting material. What could be the problem?
-
Answer: Incomplete reduction can be due to several factors.
-
Insufficient Reducing Agent: LiAlH₄ is consumed by acidic protons and can be deactivated by moisture. For carboxylic acids, the first equivalent of hydride is consumed in an acid-base reaction.[7]
-
Solution: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for esters and 3-4 equivalents for carboxylic acids). Ensure the reaction is performed under strictly anhydrous conditions.[7]
-
-
Low Reaction Temperature: While the reaction is exothermic, very low temperatures might slow down the reaction rate, leading to incomplete conversion within the given time.
-
Solution: Allow the reaction to proceed at a temperature that ensures a reasonable rate, often starting at 0 °C and then warming to room temperature or refluxing gently in THF.
-
-
-
Question: I am using a borane-THF complex to reduce 1-adamantanecarboxylic acid, but I am observing byproducts. What are the possible side reactions?
-
Answer: While borane is a selective reducing agent for carboxylic acids, side reactions can occur.[5]
-
Esterification: If an alcohol is present or formed, borane can catalyze the formation of esters.
-
Solution: Ensure the reaction is free from alcohol contaminants and that the work-up procedure is performed promptly after the reaction is complete.
-
-
Reduction of other functional groups: Although selective, a large excess of borane can sometimes reduce other functional groups if present in the molecule.[1]
-
Solution: Use a controlled amount of the borane reagent (a slight excess is usually sufficient).[1]
-
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Note that actual results may vary based on experimental setup and scale.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Reduction of Ester (LiAlH₄) |
| Starting Material | 1-Bromoadamantane | Methyl 1-adamantaneacetate |
| Key Reagents | Mg, Ethylene Oxide | LiAlH₄ |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Reported Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) |
| Key Challenges | Anhydrous conditions, initiation, side reactions | Handling of pyrophoric LiAlH₄, anhydrous conditions |
Table 2: Troubleshooting Guide - Quick Reference
| Issue | Possible Cause | Suggested Solution |
| Low Yield (General) | Impure reagents, non-optimal conditions | Purify starting materials, optimize temperature and time[1] |
| Grignard Fails to Start | MgO layer on Mg, moisture | Activate Mg with iodine, ensure anhydrous conditions[2][4] |
| Byproducts in Grignard | Wurtz coupling, solvent cleavage | Slow addition of halide, control temperature[5] |
| Incomplete Reduction | Insufficient reducing agent, moisture | Use excess LiAlH₄, ensure anhydrous setup[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the preparation of 1-adamantylmagnesium bromide followed by its reaction with ethylene oxide.
Materials:
-
1-Bromoadamantane
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether
-
Ethylene oxide (condensed and weighed at low temperature)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Add a solution of 1-bromoadamantane in anhydrous diethyl ether dropwise from the dropping funnel.
-
If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble a pre-weighed amount of gaseous ethylene oxide through the solution or add a solution of ethylene oxide in cold anhydrous ether.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).
-
Protocol 2: Synthesis of this compound via Reduction of Methyl 1-Adamantaneacetate
This protocol details the reduction of the ester to the primary alcohol using LiAlH₄.
Materials:
-
Methyl 1-adamantaneacetate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 1-adamantaneacetate in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings.
-
Wash the organic layer sequentially with 1 M hydrochloric acid and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via ester reduction.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. adichemistry.com [adichemistry.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for 1-Adamantaneethanol synthesis
Welcome to the technical support center for the synthesis of 1-Adamantaneethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and address common challenges encountered during the synthesis of this compound (also known as 2-(1-adamantyl)ethanol).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable methods for synthesizing this compound involve the reduction of 1-adamantaneacetic acid or its derivatives, such as 1-adamantaneacetyl chloride. The typical reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure that the 1-adamantaneacetic acid or 1-adamantaneacetyl chloride is of high purity. Impurities can interfere with the reduction reaction.
-
Activity of Reducing Agent: Lithium Aluminum Hydride is highly sensitive to moisture. Use freshly opened or properly stored LiAlH₄ to ensure its reactivity.
-
Reaction Temperature: The reduction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.
-
Inefficient Work-up: Improper quenching of the reaction or inefficient extraction can lead to significant product loss. A careful and appropriate work-up procedure is crucial.
Q3: What are the common impurities I might encounter, and how can I identify them?
A3: Common impurities include unreacted starting material (1-adamantaneacetic acid or its ester), and potentially byproducts from side reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying these impurities. The mass spectra of the components can be compared with known standards to confirm their identities.
Q4: How can I effectively purify the crude this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of a good solvent (like methanol or ethanol) and a poor solvent (like water or hexane). The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added until turbidity appears. Slow cooling should yield pure crystals.[1]
-
Column Chromatography: Silica gel chromatography is effective for separating this compound from less polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Lithium Aluminum Hydride (LiAlH₄) | Use a fresh bottle of LiAlH₄ or test the activity of the current batch on a small scale with a known reactive substrate. Ensure it is handled under anhydrous conditions. |
| Impure Starting Material | Purify the 1-adamantaneacetic acid by recrystallization before converting it to the acid chloride or using it directly for reduction. |
| Incorrect Reaction Temperature | Maintain the reaction temperature at 0 °C during the addition of the reducing agent and then allow it to slowly warm to room temperature. Use a thermometer to monitor the internal temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Incomplete Reduction | This can result in residual starting material (acid or ester). Increase the molar equivalents of LiAlH₄ (e.g., from 1.5 to 2.0 equivalents) and ensure efficient stirring to promote complete reaction. |
| Side Reactions During Work-up | Ensure the quenching of excess LiAlH₄ is done slowly and at a low temperature to avoid localized heating which can promote side reactions. A common method is the sequential addition of water and then a sodium hydroxide solution. |
| Contamination from Glassware or Solvents | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to prevent the deactivation of the reducing agent and potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantaneacetyl chloride from 1-Adamantaneacetic acid
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-adamantaneacetic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[3]
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 1-adamantaneacetyl chloride as an oil or low-melting solid. This can be used in the next step without further purification.
Protocol 2: Synthesis of this compound by Reduction of 1-Adamantaneacetyl chloride
Materials:
-
1-Adamantaneacetyl chloride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 1-adamantaneacetyl chloride (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the acid chloride dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Stir the resulting mixture vigorously for 15-30 minutes until a white precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture to ensure all water is removed and filter the solid.
-
Wash the solid with fresh anhydrous diethyl ether or THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Synthesis of 1-Adamantaneethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Adamantaneethanol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method for the synthesis of this compound is the reduction of 1-adamantaneacetic acid or its corresponding esters (e.g., ethyl 1-adamantaneacetate) using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). This method reliably converts the carboxylic acid or ester functional group to a primary alcohol.
Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over other reducing agents like Sodium Borohydride (NaBH₄)?
A2: Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent than Sodium Borohydride (NaBH₄).[1] While NaBH₄ is effective for the reduction of aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids or esters to alcohols. LiAlH₄, being more reactive, is necessary for this transformation.
Q3: What are the critical safety precautions to take when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] Therefore, all reactions must be conducted under strictly anhydrous (moisture-free) conditions using dry solvents and glassware. It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The quenching of the reaction must be done carefully and at a low temperature to control the exothermic reaction.
Q4: What is the purpose of the "workup" step in a LiAlH₄ reduction?
A4: The workup step is essential for neutralizing the reactive aluminum species and isolating the final alcohol product. A typical workup procedure, often referred to as the Fieser workup, involves the sequential and careful addition of water and then a sodium hydroxide solution to the reaction mixture.[1] This process precipitates the aluminum salts as a granular solid that can be easily filtered off, simplifying the purification of the desired this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of LiAlH₄: Presence of moisture in the reaction setup (solvents, glassware, or starting material). 3. Impure Starting Material: The 1-adamantaneacetic acid or its ester may contain impurities that interfere with the reaction. | 1. Increase the reaction time or gently reflux the reaction mixture (e.g., in THF) to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents. Handle LiAlH₄ in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen). 3. Purify the starting material before use, for example, by recrystallization. |
| Formation of Side Products | 1. Over-reduction: Although less common for this specific reaction, harsh conditions could potentially lead to side reactions. 2. Reaction with Solvent: If using an inappropriate solvent, LiAlH₄ can react with it. | 1. Maintain a controlled temperature during the reaction. Avoid unnecessarily long reaction times after the starting material has been consumed. 2. Use anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent. These are relatively inert to LiAlH₄ under standard reaction conditions. |
| Difficult Product Isolation/Purification | 1. Formation of Emulsions: During the workup, aluminum salts can form fine, gelatinous precipitates that are difficult to filter and can lead to emulsions during extraction. 2. Contamination with Aluminum Salts: Incomplete removal of aluminum byproducts. | 1. Follow the Fieser workup procedure carefully, adding the water and NaOH solution slowly and in the correct stoichiometric ratios. Stirring the mixture for a period after the additions can help to form a more granular, easily filterable precipitate.[1] 2. After filtration of the aluminum salts, perform a thorough extraction with a suitable organic solvent. Wash the combined organic layers with brine to remove any remaining inorganic impurities. |
| Product is an Oily Residue Instead of a Solid | 1. Presence of Solvent: Residual solvent from the extraction process. 2. Impurities: The presence of unreacted starting material or side products can lower the melting point of the final product. | 1. Ensure complete removal of the solvent under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary. 2. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
Quantitative Data on Reaction Parameters
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| 1-Adamantaneacetic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | Reflux | 16 hours | ~75%[2] |
| Ethyl 1-Adamantaneacetate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | Room Temperature to Reflux | 4-6 hours | High (Specific yield not reported, but generally >80%) |
Note: Yields can vary depending on the scale of the reaction, purity of reagents, and adherence to anhydrous conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Adamantaneacetic Acid
This protocol is adapted from a general procedure for the reduction of carboxylic acids with LiAlH₄.[2]
Materials:
-
1-Adamantaneacetic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
-
Hydrochloric Acid (HCl) for pH adjustment (optional, during workup)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Addition of LiAlH₄: Suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF in the reaction flask.
-
Addition of Starting Material: Dissolve 1-Adamantaneacetic Acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at reflux for 16 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water (in a volume in mL equal to the mass of LiAlH₄ in g used), followed by the dropwise addition of 15% NaOH solution (same volume as the water), and finally, another portion of deionized water (3 times the initial volume of water).
-
Workup: Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. If two layers form, separate them and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Crude 1-Adamantaneethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Adamantaneethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used techniques for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound can include unreacted starting materials (such as 1-adamantane or 1-adamantyl acetate), byproducts like 1,3-disubstituted adamantane derivatives, and residual solvents from the synthesis.[1] The nature of the impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is a white to off-white crystalline solid.[2] The reported melting point is typically in the range of 66-69 °C. A broad or depressed melting point can indicate the presence of impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. For this compound, an ethanol/water or acetone/hexane system can be effective.
-
Ensure a slow cooling rate. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.
-
Add a seed crystal of pure this compound to the solution.
-
If the solution is too dilute, reheat it to boiling and evaporate some of the solvent to concentrate the solution. Then, allow it to cool again.
-
Issue 3: Low Recovery of Purified Product.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor. The crystals may have been washed with a solvent that was not cold enough.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the solution thoroughly in an ice bath to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Flash Column Chromatography
Flash column chromatography is a technique that separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase is passed through it under pressure.
Issue 1: Poor Separation of the Product from Impurities (Overlapping Bands).
-
Cause: The polarity of the eluent (mobile phase) is too high, causing all compounds to move too quickly down the column. The column may have been overloaded with the crude sample.
-
Solution:
-
Optimize the mobile phase composition using Thin-Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for the desired product.
-
Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel is often beneficial.
-
Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Issue 2: The Compound is Stuck on the Column and Will Not Elute.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
If the compound is very polar, a more polar solvent system, such as methanol in dichloromethane, may be necessary.
-
Issue 3: Cracking or Channeling of the Silica Gel Bed.
-
Cause: The column was not packed properly, leading to an uneven flow of the mobile phase.
-
Solution:
-
Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
-
Apply gentle, consistent pressure to pack the column evenly.
-
Data Presentation
Table 1: Recommended Purification Parameters for this compound
| Purification Method | Parameter | Recommended Value/System | Expected Outcome |
| Recrystallization | Single Solvent | Hexane | Moderate to good recovery, effective for removing more polar impurities. |
| Two-Solvent System | Ethanol/Water | Good for removing non-polar impurities. Dissolve in hot ethanol, add hot water dropwise until cloudy, reheat to clarify, then cool. | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Good separation of non-polar to moderately polar compounds. The exact ratio should be determined by TLC.[4] | |
| TLC Rf Target | 0.2 - 0.4 | This range typically provides the best separation in column chromatography.[5] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from a Two-Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) and heat the mixture with swirling until the solid completely dissolves.
-
Inducing Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.[6]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the recrystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of Crude this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
References
- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Recrystallization of Adamantane Derivatives
Welcome to the technical support center for the purification of adamantane derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of these unique compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of adamantane derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used).[1] 2. The compound is very soluble in the chosen solvent even at low temperatures. 3. The cooling process is too rapid. | 1. Evaporate Excess Solvent: Gently heat the solution to reduce its volume and then allow it to cool again.[1] 2. Induce Crystallization: Try scratching the inside of the flask at the solvent's surface with a glass rod or add a seed crystal of the adamantane derivative.[1] 3. Use an Anti-Solvent: If the compound is highly soluble, slowly add a miscible solvent in which the compound is insoluble (an anti-solvent) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly. 4. Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[2] |
| Oily Product Instead of Crystals ("Oiling Out") | 1. The melting point of the adamantane derivative is lower than the boiling point of the solvent. 2. Significant impurities are present, depressing the melting point of the mixture.[1] 3. The solution is cooling too quickly.[1] | 1. Lower the Crystallization Temperature: Use a lower-boiling point solvent if possible. 2. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3] 3. Charcoal Treatment: If impurities are suspected, especially colored ones, add activated charcoal to the hot solution and perform a hot filtration before cooling. 4. Change Solvent System: Experiment with a different solvent or a two-solvent system. |
| Low Yield of Recovered Crystals | 1. The adamantane derivative has significant solubility in the cold solvent. 2. Too much solvent was used in the initial dissolution step.[2] 3. Premature crystallization occurred during hot filtration. 4. Crystals were lost during transfer or washing. | 1. Optimize Solvent Choice: Select a solvent where the compound has lower solubility at cold temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[2] 3. Ensure Proper Cooling: Cool the solution in an ice bath to maximize crystal precipitation.[2] 4. Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Discolored Crystals | 1. Colored impurities are co-precipitating with the product. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling. |
Logical Workflow for Troubleshooting Recrystallization
Caption: A troubleshooting decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for recrystallizing my adamantane derivative?
A1: The ideal solvent is one in which your adamantane derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Given that adamantane and its derivatives are typically nonpolar, good starting points are nonpolar organic solvents.[4][5] A general rule of thumb is that solvents with similar functional groups to the compound being purified may be good choices.[6] For instance, ethyl acetate can be a good starting solvent for adamantane esters. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q2: My adamantane derivative is soluble in most nonpolar solvents even at room temperature. What should I do?
A2: In this case, a two-solvent (or mixed-solvent) system is recommended.[7] You would dissolve your compound in a minimal amount of a "good" solvent in which it is readily soluble. Then, you would slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8] The two solvents must be miscible with each other.
Q3: Can I use sublimation to purify my adamantane derivative?
A3: Yes, sublimation can be an excellent purification method for adamantane and some of its derivatives due to their high symmetry and volatility.[9] Adamantane itself sublimes slowly even at room temperature.[10] Sublimation is advantageous as it avoids the use of solvents, potentially leading to a very pure product and no solvent waste.[1][11] However, this method is only suitable for compounds that are thermally stable and sufficiently volatile.
Q4: What is the best way to induce crystallization if it doesn't start spontaneously?
A4: If crystals do not form from a supersaturated solution, you can try a few techniques to induce nucleation.[1] The most common methods are scratching the inner surface of the flask with a glass stirring rod at the meniscus of the solution, or adding a "seed crystal" of your compound to the solution.[1] A seed crystal provides a pre-formed crystal lattice onto which more molecules can deposit.
Q5: How can I remove a persistent colored impurity?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal has a high surface area and can adsorb the colored molecules. After a brief heating period with the charcoal, it is removed by hot gravity filtration, and the clear filtrate is then allowed to cool.
Data Presentation
Qualitative Solubility of Adamantane Derivatives
The following table summarizes the expected qualitative solubility of adamantane derivatives in various classes of organic solvents. It is important to note that the actual solubility can vary significantly with the specific derivative and temperature, and experimental verification is crucial.[4]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | Adamantane's nonpolar, hydrocarbon structure leads to favorable "like-dissolves-like" interactions.[4][5] |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, these provide a nonpolar environment suitable for dissolving adamantane derivatives.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | These solvents can dissolve a wide range of organic compounds. However, some highly substituted derivatives may have limited solubility.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Low to Moderate | While some interaction is possible, the lipophilic nature of the adamantane cage limits solubility in these more polar solvents.[4] |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The hydrophobic nature of adamantane derivatives prevents significant hydrogen bonding, leading to poor solubility.[4][5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is found that dissolves the adamantane derivative well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection: Empirically determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the crude adamantane derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is just fully dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, or if charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
This method is used when the adamantane derivative is too soluble in a solvent even at low temperatures.
Methodology:
-
Solvent Pair Selection: Choose a "soluble solvent" in which the compound is very soluble and an "insoluble solvent" (anti-solvent) in which the compound is poorly soluble. The two solvents must be miscible.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent".[13]
-
Addition of Anti-Solvent: While the solution is hot, add the "insoluble solvent" dropwise until the solution just becomes cloudy, indicating the saturation point has been reached.[13][14]
-
Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.[13]
Workflow for Selecting a Recrystallization Method
Caption: A logical workflow for choosing the appropriate recrystallization method.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Column Chromatography Protocols for 1-Adamantaneethanol
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 1-Adamantaneethanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Purification of this compound
This protocol outlines the methodology for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or iodine chamber for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of hexane:ethyl acetate. Start with a ratio of 9:1 and adjust as necessary to achieve an Rf value of approximately 0.2-0.3 for the this compound spot. This will be your starting mobile phase for the column.
-
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully load the sample solution onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting mobile phase composition determined by TLC.
-
If the separation is not efficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the purified this compound.
-
-
Isolation of Purified Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
Data Presentation
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Mobile Phase | 9:1 to 8:2 (Hexane:Ethyl Acetate) |
| Final Mobile Phase | 7:3 to 1:1 (Hexane:Ethyl Acetate) |
| TLC Rf of Product | ~0.2-0.3 in the initial mobile phase |
| Sample Load | 1-5% of the mass of the stationary phase |
Troubleshooting Guide & FAQs
Q1: The this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, if you started with 9:1 hexane:ethyl acetate, move to 8:2, then 7:3, and so on. Monitor the elution with TLC.
Q2: The this compound is eluting too quickly with impurities.
-
Possible Cause: The mobile phase is too polar.
-
Solution: Start with a less polar mobile phase. If you used 8:2 hexane:ethyl acetate, try 9:1 or even 9.5:0.5. A shallower gradient during elution will also improve separation.
Q3: The collected fractions show streaking or tailing on the TLC plate.
-
Possible Cause 1: The sample was overloaded on the column.
-
Solution 1: Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Possible Cause 2: The compound is interacting strongly with the acidic silica gel. Alcohols can sometimes exhibit tailing on silica gel.[1][2]
-
Solution 2: Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. This can often improve the peak shape.[1]
Q4: I see cracks or channels in my silica gel bed.
-
Possible Cause: The column was not packed properly, or the solvent polarity was changed too abruptly.
-
Solution: Ensure the silica gel is packed as a uniform slurry without air bubbles. When running a gradient, increase the polarity of the mobile phase gradually to avoid thermal stress that can cause cracking.
Q5: How do I choose the initial solvent system for TLC?
-
Answer: A common starting point for a moderately polar compound like an alcohol is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate).[3][4] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and increase the polarity until the desired Rf value is achieved.
Q6: Can I use other solvents besides hexane and ethyl acetate?
-
Answer: Yes, other solvent systems can be used. For example, dichloromethane/methanol is another common system for more polar compounds.[3] However, hexane/ethyl acetate is a good first choice for compounds of intermediate polarity. The choice of solvent can affect the selectivity of the separation.[3]
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Adamantane Derivatives
Welcome to the Technical Support Center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Adamantane Bromination and Polysubstitution
Question: My bromination of adamantane is resulting in a low yield of the desired 1-bromoadamantane, and I'm observing the formation of polybrominated byproducts. What could be the cause and how can I improve the selectivity?
Answer:
Low yields and the formation of di- or tri-brominated adamantanes are common issues in adamantane bromination. The primary cause is often an overly reactive brominating agent or prolonged reaction times, leading to substitution at multiple bridgehead positions.[1] Here are some troubleshooting steps:
-
Control Reaction Stoichiometry: Carefully manage the molar ratio of bromine to adamantane. An excess of bromine will favor polysubstitution. It is advisable to start with a 1:1 molar ratio and adjust as needed.[1]
-
Choice of Brominating Agent: While liquid bromine is effective, other reagents may offer better control. N-bromosuccinimide (NBS) can provide milder reaction conditions.[1] Another option is using 1,3-dibromo-5,5-dimethylhydantoin in trichloromethane, which has been reported to yield high-purity 1-bromoadamantane.[1]
-
Catalyst Choice: For monosubstitution, a catalyst may not be necessary. However, if you are aiming for 1,3-dibromoadamantane, a Lewis acid catalyst is often required. A combination of boron tribromide and aluminum bromide has been shown to be effective for dibromination.[1][2]
-
Purification: If polybrominated byproducts form, they can be challenging to separate. Recrystallization from a suitable solvent like methanol is a common and effective purification method.[1] Sublimation can also be used for purification due to the high symmetry and volatility of some adamantane derivatives.[1]
Issue 2: Side Reactions and Rearrangements in Friedel-Crafts Alkylation
Question: I am attempting a Friedel-Crafts alkylation with an adamantyl halide and an aromatic substrate, but I am getting a mixture of products, including isomers and polyalkylated species. How can I minimize these side reactions?
Answer:
Friedel-Crafts alkylation reactions are susceptible to side reactions like carbocation rearrangements and polyalkylation, which can lead to complex product mixtures and purification challenges.[1] Here’s how to troubleshoot these issues:
-
Carbocation Stability: The adamantyl cation is relatively stable, which can sometimes lead to rearrangements. Using a less reactive Lewis acid or running the reaction at a lower temperature can help suppress these rearrangements.[1]
-
Minimize Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to further alkylation.[1] To minimize this, use a large excess of the aromatic substrate relative to the adamantyl halide. This will statistically favor monoalkylation.[1]
-
Alternative Acylation-Reduction Strategy: A reliable method to avoid the issues of polyalkylation and carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1]
Issue 3: Low Yield in Lewis Acid-Catalyzed Isomerization to Adamantane
Question: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?
Answer:
Low yields in this classic adamantane synthesis are common and can often be attributed to several factors.[3] Here is a systematic guide to troubleshooting this issue:
-
Catalyst Quality and Handling: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is highly sensitive to moisture.[3] Inactivation of the catalyst by water will significantly reduce the yield.[3]
-
Solution: Use freshly opened, high-purity aluminum halide. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]
-
-
Reaction Temperature and Time: The isomerization process requires specific temperature control. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to side reactions like cracking and polymerization.[3]
-
Solution: Carefully control the reaction temperature. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.[3]
-
-
Purity of Starting Material: The purity of the starting tetrahydrodicyclopentadiene can impact the reaction's efficiency.[3]
-
Solution: Purify the technical-grade dicyclopentadiene by distillation before use.[3]
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material or by the formation of coke-like materials at high temperatures.[3]
-
Solution: Ensure the purity of the starting material. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst system.[3]
-
Issue 4: Difficulty in Achieving C-2 Position Functionalization
Question: I am struggling to achieve functionalization at the C-2 (secondary) position of the adamantane core. How can I improve selectivity for this position?
Answer:
Functionalization of the adamantane core typically favors the more reactive C-1 and C-3 (tertiary) bridgehead positions. Achieving selectivity for the C-2 (secondary) position is a significant challenge.[1][4] Here are some strategies:
-
Directed Synthesis: A common strategy is to first install a functional group at a bridgehead position and then use it to direct subsequent reactions to the adjacent C-2 position.[1]
-
Radical-Based Functionalization: Radical-based functionalization reactions can sometimes provide different selectivity profiles compared to ionic reactions.[1][4]
-
Biocatalytic Approaches: The use of microorganisms and enzymes, such as cytochrome P450, can offer high regioselectivity for the hydroxylation of adamantane, including at the secondary positions, under mild and environmentally friendly conditions.[5]
Data Presentation: Reaction Yields
The following tables summarize reaction yields for the synthesis of key adamantane derivatives under different reported conditions.[6]
Table 1: Synthesis of 1-Bromoadamantane from Adamantane [6]
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| A | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [7] |
| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity | [3] |
| C | Bromotrichloromethane | None (neat) | 140 - 160 | 5 - 10 | High Yield | [5] |
Table 2: Synthesis of N-(1-Adamantyl)acetamide [6]
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Adamantane | Nitric acid, Acetonitrile | None | 40 | 3 | 87 | [4] |
| 1-Bromoadamantane | Acetylamide, Sulfuric acid | Acetylamide | 125 - 130 | 3.5 | ~87 | [8] |
| 1-Chloroadamantane | Acetonitrile, Sulfuric acid | Dichloromethane | ≤50-55 | 1 - 2 | Not specified | [9] |
Table 3: Synthesis of Amantadine Hydrochloride [6]
| Intermediate | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Reference |
| N-(1-Adamantyl)formamide | Formamide, Sulfuric acid | Formamide | 90 | 4 | Not specified | [10] |
| N-(1-Adamantyl)acetamide | Sodium hydroxide, Hydrochloric acid | Propylene glycol, Water, Dichloromethane | Reflux | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane (Method A)
This protocol describes the direct bromination of adamantane.[6]
-
Materials:
-
Adamantane
-
Liquid bromine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle/oil bath
-
-
Procedure:
-
In a round-bottom flask, place 30g of adamantane.
-
Carefully add 24 mL of liquid bromine to the flask.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
After cooling, the reaction mixture can be worked up to isolate the product.
-
The product can be purified by distillation or recrystallization.[6]
-
Protocol 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane [1]
-
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To a stirred solution of formamide (13.5 mL, 0.33 mol) at 85°C, add 1-bromoadamantane (6.6 g, 0.03 mol).
-
Heat the reaction mixture to 90°C.
-
Carefully add concentrated sulfuric acid (9.0 mL, 0.168 mol) dropwise and maintain the temperature at 90°C for 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and slowly pour it into ice-cold water (60 mL).
-
Stir the resulting suspension at 0-5°C for 1 hour.
-
Filter the solid, wash with water, and dry to obtain N-(1-adamantyl)formamide.
-
-
Step 2: Hydrolysis and Salt Formation
-
To the crude N-(1-adamantyl)formamide, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL).
-
Stir for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane (300 mL) and heat to reflux for 30 minutes.
-
Cool the mixture to 5-10°C for 1 hour to precipitate the product.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain amantadine hydrochloride.
-
Visualizations
Caption: Troubleshooting workflow for low yield in adamantane derivative synthesis.
Caption: Decision tree for troubleshooting Friedel-Crafts alkylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Adamantaneethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Adamantaneethanol. The information is presented in a question-and-answer format to directly address potential issues and side reactions encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound. Two primary synthetic routes are addressed: the reduction of 1-acetyladamantane and the Grignard reaction with 1-adamantanecarboxaldehyde.
Route 1: Reduction of 1-Acetyladamantane
Q1: My yield of this compound is low after reduction of 1-acetyladamantane with sodium borohydride (NaBH₄). What are the possible causes and solutions?
A1: Low yields in the NaBH₄ reduction of 1-acetyladamantane can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of NaBH₄. In practice, at least two equivalents of hydride ion per ketone are often used.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Decomposition of NaBH₄: Sodium borohydride can decompose in protic solvents like methanol or ethanol, especially if the solution is acidic.[2] While these solvents are commonly used, the reaction is often performed at low temperatures (e.g., 0 °C) to minimize decomposition.[2] Using an excess of NaBH₄ can also compensate for some decomposition.[2]
-
Side Reactions: The primary side products are borate esters formed by the reaction of the intermediate alkoxide with the boron species.[3] Acidic workup is necessary to hydrolyze these intermediates and liberate the final alcohol product. Ensure the pH of the workup is sufficiently acidic.
-
Workup Losses: this compound has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) during the workup. Washing the organic layer with brine can help to reduce the amount of dissolved water and improve recovery.
Q2: I am observing an unexpected byproduct in my reduction of 1-acetyladamantane with lithium aluminum hydride (LiAlH₄). What could it be?
A2: While LiAlH₄ is a powerful reducing agent that readily converts ketones to alcohols, unexpected byproducts can still arise.[4][5][6][7]
-
Contamination of Starting Material: If your 1-acetyladamantane starting material contains ester or carboxylic acid impurities, LiAlH₄ will reduce these to the corresponding primary alcohols.[4][5] It is crucial to use highly pure starting materials.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols.[6] Reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[6] Incomplete drying of glassware or solvents can lead to the quenching of the reagent and reduced yields.
-
Over-reduction of Conjugated Systems: While not directly applicable to 1-acetyladamantane, if there were any sites of unsaturation in conjugation with the carbonyl group, LiAlH₄ could potentially reduce the double bond as well, depending on the reaction conditions.[6]
Route 2: Grignard Reaction with 1-Adamantanecarboxaldehyde
Q3: The Grignard reaction between 1-adamantanecarboxaldehyde and methylmagnesium bromide is giving me a mixture of products. How can I improve the selectivity for this compound?
A3: Grignard reactions with sterically hindered aldehydes like 1-adamantanecarboxaldehyde can be prone to side reactions.[8][9]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate.[8][9] Upon workup, this will regenerate the starting aldehyde, thus lowering the yield of the desired alcohol. To minimize this, use a less sterically hindered Grignard reagent if possible, or consider using a cerium(III) chloride additive (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent relative to its basicity.
-
Reduction (Hydride Transfer): If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.[8] This would produce 1-adamantylmethanol instead of this compound. Using methylmagnesium bromide, which lacks β-hydrogens, avoids this specific side reaction.
-
Wurtz-type Coupling: The Grignard reagent can react with any unreacted alkyl halide used in its preparation, leading to coupling byproducts. Ensure the Grignard reagent is fully formed before adding the aldehyde.
Q4: I am attempting to synthesize this compound by reacting 1-adamantylmagnesium bromide with ethylene oxide, but the yield is poor. What are the likely side reactions?
A4: The reaction of a Grignard reagent with an epoxide is a valid route to alcohols, but it can be complicated by side reactions.
-
Rearrangement of the Grignard Reagent: While the 1-adamantyl Grignard reagent is relatively stable, rearrangements of the adamantane cage are known to occur under certain conditions, especially in the presence of Lewis acids.[10]
-
Solvent Participation: If THF is used as a solvent, it can be cleaved by strong nucleophiles or Lewis acids, potentially leading to the formation of byproducts where the solvent molecule is incorporated into the product.[10]
-
Polymerization of Ethylene Oxide: Ethylene oxide can polymerize under both acidic and basic conditions.[4] The Grignard reagent is basic and can initiate this polymerization, consuming the starting material. To avoid this, the Grignard reagent should be added slowly to a solution of ethylene oxide at low temperature.
Frequently Asked Questions (FAQs)
Q: Which is the preferred method for synthesizing this compound in terms of yield and purity: reduction of 1-acetyladamantane or a Grignard reaction?
A: Both methods are viable, and the choice often depends on the availability of starting materials and the scale of the reaction.
-
Reduction of 1-acetyladamantane is often preferred for its simplicity and the high yields typically achievable with reagents like NaBH₄ or LiAlH₄.[4][11] Side reactions are generally minimal if the reaction is performed under appropriate conditions with pure starting materials.
-
Grignard reactions can also be effective but may require more careful control of reaction conditions to avoid side reactions like enolization and reduction, especially with the sterically bulky adamantyl group.[8][12]
Q: What are the key experimental parameters to control to minimize side reactions in the synthesis of this compound?
A: Regardless of the synthetic route, the following parameters are crucial:
-
Purity of Reagents and Solvents: Use high-purity starting materials and anhydrous solvents, especially for Grignard reactions and reductions with LiAlH₄.[6]
-
Temperature Control: Many of the side reactions are promoted by higher temperatures. Performing the reactions at low temperatures (e.g., 0 °C or below) can significantly improve selectivity.
-
Rate of Addition: Slow, controlled addition of reagents, particularly the Grignard reagent or the reducing agent, can help to control the reaction exotherm and minimize side reactions.
-
Inert Atmosphere: For moisture-sensitive reactions like those involving Grignard reagents or LiAlH₄, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent quenching of the reagents.[6]
Q: Are there any specific safety precautions to take during the synthesis of this compound?
A: Yes, several safety precautions are necessary:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water and other protic solvents.[6] It should be handled with extreme care in a fume hood under an inert atmosphere.
-
Grignard Reagents: These are also highly reactive and moisture-sensitive. The formation of Grignard reagents can have an induction period followed by a vigorous exotherm, so careful temperature control is necessary.
-
Solvents: Diethyl ether and THF are highly flammable and should be handled away from ignition sources.
Data Presentation
The following table summarizes the expected outcomes and potential side products for the common synthetic routes to this compound. The percentages are indicative and can vary based on specific reaction conditions.
| Synthetic Route | Starting Materials | Reagents | Expected Product | Potential Side Products | Typical Yield Range | Key Considerations |
| Reduction | 1-Acetyladamantane | NaBH₄, Methanol | This compound | Borate esters (hydrolyzed during workup) | 85-95% | Low temperature, acidic workup |
| Reduction | 1-Acetyladamantane | LiAlH₄, Anhydrous Ether/THF | This compound | None (with pure starting material) | 90-98% | Anhydrous conditions, careful workup |
| Grignard Reaction | 1-Adamantanecarboxaldehyde | CH₃MgBr, Anhydrous Ether/THF | This compound | 1-Adamantylmethanol (from reduction), unreacted starting material (from enolization) | 70-85% | Anhydrous conditions, low temperature, slow addition |
| Grignard Reaction | 1-Adamantylmagnesium Bromide | Ethylene Oxide, Anhydrous Ether/THF | This compound | Poly(ethylene oxide), solvent-derived byproducts | 50-70% | Anhydrous conditions, low temperature, slow addition |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 1-Acetyladamantane with NaBH₄
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-acetyladamantane (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x volume of methanol).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Grignard Reaction of 1-Adamantanecarboxaldehyde
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).
-
Grignard Formation: Add a small crystal of iodine and a portion of a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and disappearance of the iodine color), add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of 1-adamantanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography.
Mandatory Visualization
Caption: Troubleshooting logic for side reactions in this compound synthesis.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. davuniversity.org [davuniversity.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Catalyst Selection for Adamantane Reactions: A Technical Support Center
Welcome to the technical support center for adamantane reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection and troubleshooting for various adamantane functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the functionalization of adamantane chemically challenging?
Adamantane's unique cage-like structure results in a rigid and highly stable molecule. The primary challenge lies in the high bond dissociation energies (BDEs) of its carbon-hydrogen (C-H) bonds, with secondary C-H bonds at approximately 96 kcal/mol and tertiary C-H bonds at 99 kcal/mol.[1] Overcoming these strong bonds to achieve selective functionalization requires specific and often highly reactive catalysts. Most functionalization reactions preferentially target the more reactive tertiary bridgehead positions.[2]
Q2: How can I improve the regioselectivity of functionalization at the secondary (C-2) position of the adamantane core?
Achieving selectivity for the C-2 position is a known challenge, as reactions typically favor the tertiary (C-1 and C-3) bridgehead positions. A common strategy is directed synthesis, where a functional group is first installed at a bridgehead position to guide subsequent reactions to the adjacent C-2 position. Additionally, radical-based functionalization reactions can sometimes offer different selectivity profiles compared to ionic reactions.[3]
Q3: What are the best practices for purifying adamantane derivatives?
The purification of adamantane derivatives often leverages their highly crystalline nature.[3] Key methods include:
-
Recrystallization: This is the most common technique. The choice of solvent is critical and is often determined empirically, with methanol, ethanol, and hexane being frequently used.[3]
-
Column Chromatography: For derivatives that are less crystalline or part of complex mixtures, silica gel column chromatography is an effective purification method.[3]
-
Sublimation: Due to their high symmetry and volatility, some adamantane derivatives can be purified via sublimation.[3][4]
Troubleshooting Guides
Problem 1: Low Yield in Lewis Acid-Catalyzed Isomerization of Tetrahydrodicyclopentadiene to Adamantane
Question: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene is resulting in a low yield of adamantane. What are the potential causes and solutions?
Answer: Low yields in this classic synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[5]
| Possible Cause | Recommended Solution |
| Moisture-Sensitive Catalyst | The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is highly sensitive to moisture, which can lead to inactivation.[5] Use freshly opened, high-purity aluminum halide and handle it in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Improper Reaction Temperature | The isomerization process requires careful temperature control. Temperatures that are too low will lead to an incomplete reaction, while excessively high temperatures can cause side reactions like cracking and polymerization.[5] Maintain the temperature within the optimal range as specified in established protocols and monitor the reaction's progress using techniques like GC-MS to determine the ideal reaction time.[5] |
| Purity of Starting Material | Impurities in the starting tetrahydrodicyclopentadiene can negatively impact the reaction's efficiency.[5] It is recommended to purify technical-grade dicyclopentadiene by distillation before use.[5] |
Problem 2: Low Yield and Poor Selectivity in Adamantane Bromination
Question: My bromination of adamantane is resulting in a low yield of 1-bromoadamantane and the formation of polybrominated byproducts. What could be the cause, and how can I improve the selectivity?
Answer: Low yields and the formation of di- or tri-brominated adamantanes are frequent issues in adamantane bromination. This is often due to an overly reactive brominating agent or extended reaction times, which leads to substitution at multiple bridgehead positions.[3]
| Possible Cause | Recommended Solution |
| Overly Reactive Brominating Agent | Using a milder brominating agent can improve selectivity for monosubstitution. |
| Prolonged Reaction Time | Carefully monitor the reaction progress to avoid over-bromination. |
| Absence of Catalyst Control | The presence and type of catalyst significantly impact the product distribution. Boiling adamantane with bromine typically yields 1-bromoadamantane, while adding a Lewis acid catalyst promotes multiple substitutions.[4] |
Quantitative Data Summary
The following tables summarize reaction yields for key adamantane functionalization reactions under various reported conditions.
Table 1: Synthesis of 1-Bromoadamantane from Adamantane [6]
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 |
| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity |
| C | Bromotrichloromethane | None (neat) | 140 - 160 | 5 - 10 | High Yield |
Table 2: Comparison of Catalyst Systems for Photocatalytic C-H Alkylation of Adamantane [2]
| Photocatalyst | HAT Catalyst | Alkene Partner | Solvent | Yield (%) |
| Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆ | Quinuclidine-based | Phenyl vinyl sulfone | 1,2-dichloroethane | High |
| Not specified | Quinones | Octanal | Not specified | Poor selectivity (1:2) |
| Decatungstate | Carboxyl radical | Octanal | Not specified | Moderate (1:5 ratio favoring octanal) |
Table 3: Selected Conditions for Selective Hydroxylation of Adamantane to 1-Adamantanol [2]
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Pd(acac)₂ / CBr₄ | H₂O | Not specified | Not specified | High |
| Methyl(trifluoromethyl)dioxirane | Not specified | Not specified | Not specified | 93 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-(1-Adamantyl)acetamide
This protocol is adapted from a microwave-assisted Ritter-type reaction.[6]
Materials:
-
Adamantane
-
Nitric acid
-
Acetonitrile
-
Microwave reactor
-
Ice water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes.
-
Stir the resulting suspension for 30 minutes.
-
Add 29 mL (0.5 mol) of acetonitrile to the mixture.
-
Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.
-
After the reaction is complete, cool the flask in an ice water bath.
-
Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C.
-
Collect the resulting white solid by filtration and wash it with cold water.
Protocol 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane
This protocol outlines the synthesis of the antiviral agent amantadine.[3][7]
Step 1: Formation of N-(1-adamantyl)formamide
-
To formamide, add 1-bromoadamantane with stirring at 85°C.
-
Heat the mixture to 90°C and slowly add concentrated sulfuric acid.
-
Maintain the temperature until the starting material is consumed (approximately 4 hours), as monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter and wash the solid with cold water to obtain N-(1-adamantyl)formamide.
Step 2: Hydrolysis to Amantadine
-
Prepare a mixture of potassium hydroxide, water, and propylene glycol.
-
Add the N-(1-adamantyl)formamide from the previous step and heat the mixture to 135°C until the starting material is consumed (approximately 7 hours), as monitored by TLC.
Step 3: Salt Formation
-
Cool the reaction mixture to room temperature and add ice-cold water.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then treat it with aqueous hydrochloric acid to precipitate amantadine hydrochloride.
-
Filter and dry the solid to obtain the final product.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation Methods for 1-Adamantaneethanol
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a foundational requirement for reliable experimental results and regulatory compliance. This guide provides a comprehensive comparison of three widely used analytical techniques for validating the purity of 1-Adamantaneethanol: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity validation depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, accuracy, and throughput.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of molecules based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[1][2] |
| Analyte Properties | Suitable for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[3] | Applicable to any soluble compound containing NMR-active nuclei. |
| Sample Preparation | Typically involves dissolution in a suitable volatile solvent. Derivatization may be required for polar analytes to increase volatility.[4] | Involves dissolution in a solvent compatible with the mobile phase. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5] |
| Instrumentation | Gas chromatograph with a detector, commonly Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Liquid chromatograph with a detector, such as UV-Vis, Refractive Index (RI), or Mass Spectrometer (MS). | NMR spectrometer. |
| Primary Strengths | High resolution for volatile impurities, robust, and widely available. | Broad applicability, high resolution, and a variety of detection methods. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[1] |
| Primary Limitations | Not suitable for non-volatile or thermally unstable compounds. | May require method development to achieve optimal separation, especially for complex mixtures. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
| Typical Purity Range | >95% | >95% | High accuracy for purity determination, often used for certifying reference materials. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for adamantane derivatives and general principles of analytical chemistry.
Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector is a robust method for quantifying the purity of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: A non-polar or mid-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.
Experimental Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Maintain at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as methanol or isopropanol.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile technique for the purity assessment of moderately polar compounds like this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
Experimental Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v). The composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Conditions:
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte signals. For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone, depending on the chosen solvent.[6]
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.[7]
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the chosen internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purity validation of a chemical compound like this compound.
Caption: General workflow for purity validation of this compound.
References
- 1. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the HPLC and GC-MS Analysis of 1-Adamantaneethanol
For researchers, scientists, and professionals in drug development, the accurate analytical characterization of molecules such as 1-Adamantaneethanol is crucial for quality control, purity assessment, and metabolic studies. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This guide is based on established analytical principles and data for structurally similar adamantane derivatives.
Executive Summary
Both HPLC and GC-MS are suitable for the analysis of this compound, with the choice of technique depending on the specific analytical goal. GC-MS offers high sensitivity and structural confirmation but requires derivatization of the hydroxyl group to enhance volatility. HPLC, particularly with a universal detector, provides a more direct analysis of the underivatized compound and is well-suited for purity determination.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound. The quantitative data presented are typical expected values based on the analysis of similar semi-volatile alcohols.
| Parameter | HPLC with Refractive Index Detection (RID) | GC-MS (after Silylation) |
| Principle | Separation based on polarity in liquid phase | Separation based on volatility and mass-to-charge ratio in gas phase |
| Derivatization | Not required | Required (e.g., Silylation) |
| Typical Column | C18 (Reversed-Phase) or Silica (Normal-Phase) | DB-5ms, HP-5ms (non-polar capillary) |
| Mobile/Carrier Gas | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium, Hydrogen) |
| Detector | Refractive Index (RI) | Mass Spectrometer (MS) |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~5-20 µg/mL | ~5-20 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Primary Application | Purity analysis, quantification of major components | Trace analysis, impurity identification, structural confirmation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This protocol describes a typical Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index Detector (RID) is employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 2.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration. The purity of a sample is determined by the area percentage of the this compound peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the hydroxyl group of this compound must be derivatized to increase its volatility. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
Instrumentation:
-
GC-MS system equipped with a capillary column, an autosampler, and a mass spectrometer detector.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Data Analysis:
-
The trimethylsilyl (TMS) derivative of this compound is identified by its retention time and its characteristic mass spectrum. Quantification can be performed using a calibration curve prepared from derivatized standards.
Mandatory Visualizations
Caption: General analytical workflows for HPLC and GC-MS analysis of this compound.
Caption: Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Interpreting NMR Spectra of 1-Adamantaneethanol: A Comparative Guide
For researchers, scientists, and drug development professionals working with adamantane derivatives, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-adamantaneethanol and related compounds, supported by experimental data and protocols, to aid in the interpretation of these complex spectra.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The rigid cage-like structure of adamantane results in distinct and often well-resolved signals. The introduction of a substituent, such as an ethanol group, induces characteristic shifts in the signals of the adamantane core protons and carbons, providing valuable structural information.
Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Functional Group Protons (δ, ppm) | Adamantane Core Protons (δ, ppm) |
| 1-Adamantanol | 1.37 (s, 1H, OH) | 2.15 (br s, 3H), 1.74 (br s, 6H), 1.65 (br s, 6H) |
| 1-Adamantanemethanol [1] | 3.21 (s, 2H, CH₂OH), 1.35 (s, 1H, OH) | 1.98 (br s, 3H), 1.69 (br s, 6H), 1.51 (br s, 6H)[1] |
| This compound (Predicted) | ~3.6 (t), ~1.5 (t), ~1.3 (s, OH) | Multiplets in the range of 1.5-2.0 ppm |
Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | Functional Group Carbons (δ, ppm) | Adamantane Core Carbons (δ, ppm) |
| 1-Adamantanol | 68.3 (C-OH) | 45.5 (CH), 36.3 (CH₂), 30.8 (CH) |
| 1-Adamantanemethanol | 71.1 (CH₂OH) | 40.8 (CH₂), 36.9 (CH₂), 34.4 (C), 28.3 (CH) |
| This compound (Predicted) | ~60 (CH₂OH), ~40 (CH₂) | ~38.5 (C), ~36.5 (CH₂), ~28.5 (CH) |
Experimental Protocol for NMR Spectroscopy of Adamantane Derivatives
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for adamantane compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
2. NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for the complex proton signals of the adamantane cage.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ groups.
Structural Elucidation and Signal Assignment
The interpretation of the NMR spectra of this compound involves the careful analysis of chemical shifts, signal multiplicities, and coupling constants.
Caption: Chemical structure and expected NMR correlations for this compound.
¹H NMR Spectrum Interpretation:
-
Adamantane Protons: The fifteen protons of the adamantane cage will appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.
-
Ethanol Protons:
-
The two protons on the β-carbon (adjacent to the hydroxyl group) are expected to be the most downfield of the aliphatic signals, appearing as a triplet around 3.6 ppm due to coupling with the α-methylene protons.
-
The two protons on the α-carbon (adjacent to the adamantane cage) will likely appear as a triplet around 1.5 ppm, coupled to the β-methylene protons.
-
The hydroxyl proton (OH) will typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is expected around 1.3 ppm.
-
¹³C NMR Spectrum Interpretation:
-
Adamantane Carbons: The adamantane cage will show three distinct signals corresponding to the methine (CH) and methylene (CH₂) carbons. The quaternary carbon attached to the ethanol substituent will be the most downfield of the adamantane core signals.
-
Ethanol Carbons:
-
The β-carbon, being directly attached to the electronegative oxygen atom, will be the most downfield signal in the spectrum, expected around 60 ppm.
-
The α-carbon will be shielded relative to the β-carbon and is expected to appear at approximately 40 ppm.
-
By comparing the acquired NMR data of a synthesized compound with the data presented for related structures and the predicted values for this compound, researchers can confidently confirm the structure and purity of their target molecule.
References
A Comparative Guide to 1-Adamantaneethanol and Other Adamantane Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has proven to be a valuable building block in medicinal chemistry due to its unique lipophilic and three-dimensional structure. This guide provides a comparative analysis of 1-Adamantaneethanol against other prominent adamantane derivatives, namely Amantadine, Rimantadine, and Memantine. We present a summary of their physicochemical properties, biological activities supported by available data, and detailed experimental protocols for key assays.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key parameters for this compound and its comparators.
| Property | This compound | Amantadine | Rimantadine | Memantine |
| Molecular Formula | C₁₂H₂₀O | C₁₀H₁₇N | C₁₂H₂₁N | C₁₂H₂₁N |
| Molecular Weight ( g/mol ) | 180.29 | 151.25 | 179.30 | 179.30 |
| Melting Point (°C) | 66-69 | 206-208 (sublimes) | >300 | ~292 (HCl salt) |
| LogP | ~3.4 | ~2.44 | ~3.6 | ~3.28 |
| Water Solubility | Sparingly soluble | Slightly soluble | Hydrochloride salt is freely soluble | Hydrochloride salt is soluble |
| Topological Polar Surface Area (Ų) | 20.2 | 26.0 | 26.0 | 26.0 |
Biological Activity: A Comparative Overview
Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, neuroprotective, and anticancer effects. While direct comparative studies including this compound are limited, this section summarizes the known activities of each compound.
Antiviral Activity
Amantadine and Rimantadine are well-known for their antiviral activity against the influenza A virus, primarily by targeting the M2 proton channel and inhibiting viral uncoating.[1][2] While the antiviral potential of this compound is less characterized in publicly available literature, its structural similarity to these compounds suggests it may warrant investigation.
| Compound | Virus Target | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Amantadine | Influenza A | Plaque Reduction | Varies by strain | >100 | Varies |
| Rimantadine | Influenza A | Plaque Reduction | Varies by strain | >100 | Varies |
| This compound | Data not available | - | - | - | - |
Neuroprotective Activity
Memantine and, to a lesser extent, Amantadine are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, offering neuroprotection in conditions like Alzheimer's disease by preventing excessive glutamate-induced excitotoxicity.[3][4] The potential for this compound to modulate NMDA receptor activity is an area for future research.
| Compound | Mechanism of Action | In Vitro Model | Key Findings |
| Memantine | NMDA Receptor Antagonist | Cultured neurons | Blocks NMDA-induced currents[5] |
| Amantadine | NMDA Receptor Antagonist | In vitro studies | Neuroprotective properties via NMDA receptor inhibition[3] |
| This compound | Data not available | - | - |
Anticancer Activity
Various adamantane derivatives have been synthesized and evaluated for their antitumor properties.[6][7] Some have shown promising activity against a range of cancer cell lines. The cytotoxic potential of this compound against cancer cells is not well-documented in comparative studies.
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Various Adamantane Derivatives | Leukemia, etc. | MTT Assay | Varies |
| This compound | Data not available | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological activity. Below are methodologies for key assays relevant to the evaluation of adamantane derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells in culture (e.g., adherent or suspension)
-
96-well microtiter plates
-
Test compounds (adamantane derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of plaques formed in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.
-
Virus stock with a known titer.
-
Test compounds (adamantane derivatives).
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2x Minimum Essential Medium (MEM) mixed with an equal volume of 1.2% agarose or Avicel).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Preparation: Ensure a confluent monolayer of MDCK cells in the culture plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the infection period, prepare serial dilutions of the adamantane derivatives in the overlay medium.
-
Overlay Application: After the 1-hour incubation, remove the virus inoculum from the wells. Add the overlay medium containing the different concentrations of the test compounds to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 2-3 days for influenza virus).
-
Plaque Visualization: Fix the cells with a 10% formalin solution. After fixation, remove the overlay and stain the cell monolayer with the crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The half-maximal effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Neuroprotective Activity: NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the NMDA receptor channel.
Materials:
-
Rat brain membranes (cortical or hippocampal) as a source of NMDA receptors.
-
[³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Test compounds (adamantane derivatives).
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Glutamate and glycine (co-agonists required for channel opening).
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or phencyclidine).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction through centrifugation.
-
Assay Setup: In test tubes, combine the brain membranes, [³H]MK-801, glutamate, and glycine in the assay buffer.
-
Compound Addition: Add the adamantane derivatives at a range of concentrations to the tubes. For determining non-specific binding, add a high concentration of an unlabeled NMDA receptor antagonist.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of [³H]MK-801 binding by the test compounds. The half-maximal inhibitory concentration (IC₅₀) can be calculated by fitting the concentration-response data to a suitable model.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the properties and potential applications of this compound in relation to established adamantane derivatives. While Amantadine, Rimantadine, and Memantine have well-defined roles in antiviral and neuroprotective therapies, the biological activity of this compound remains an area ripe for exploration.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantitatively compare the antiviral, neuroprotective, and anticancer activities of this compound with other adamantane derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to establish clear SARs and optimize for potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound derivatives to determine their potential as drug candidates.
By systematically investigating the therapeutic potential of this compound, the scientific community can further expand the utility of the adamantane scaffold in drug discovery.
References
- 1. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine - FluTrackers News and Information [flutrackers.com]
- 3. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity evaluation of 1-[(arylidene)amino]adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumor activity, and anti-HIV-1 testing of certain heterocyclic systems containing an adamantane nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Adamantaneethanol: A Comparative Analysis of Its Biological Activity Against Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Adamantaneethanol and its analogs, supported by available experimental data. While specific quantitative data for this compound is limited in publicly accessible literature, this document summarizes its known biological effects and draws comparisons with well-characterized adamantane derivatives.
Executive Summary
This compound serves as a foundational structure in the development of various therapeutic agents. The adamantane cage imparts unique physicochemical properties, including high lipophilicity and a rigid framework, which can enhance the biological activity of molecules. While this compound itself is reported to possess antimicrobial and anti-inflammatory properties, a wealth of research has focused on its analogs, which have been optimized for a range of activities, including antiviral, antibacterial, and anti-inflammatory effects. This guide will explore these activities, presenting available quantitative data for analogs to offer a comparative perspective.
Structural Comparison
This compound is a primary alcohol attached to the adamantane cage. Its analogs typically involve modifications at the ethanol hydroxyl group or substitutions on the adamantane core, leading to a diverse array of compounds with varied biological profiles.
Comparative Biological Activity
Antimicrobial Activity
Table 1: Antimicrobial Activity of Adamantane Derivatives (Analogs of this compound)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [3] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [3] |
| Adamantane-derived Schiff base (Compound 9) | Staphylococcus epidermidis ATCC 12228 | 62.5 | |
| Adamantane-derived Schiff base (Compound 5) | Candida albicans ATCC 10231 | 62.5 | |
| Adamantane-derived hydrazide (Compound 19) | Gram-negative bacteria | 125-500 | |
| Adamantane-derived isothiourea (Compound 7e) | Gram-positive & Gram-negative bacteria | Inhibition zones of 15-19 mm |
Note: The compounds listed are derivatives and not direct analogs of the ethanol group, but demonstrate the potential of the adamantane scaffold.
Anti-inflammatory Activity
This compound is known to exhibit anti-inflammatory effects by inhibiting prostaglandin synthesis in red blood cells.[1][2] Quantitative data, such as IC50 values for this inhibition, are not specified in the available literature. However, numerous adamantane analogs have been synthesized and evaluated for their anti-inflammatory properties, often showing potent activity in various assays. A series of adamantane-containing molecules with different linker bridges have been shown to inhibit phlogistic-induced mouse paw edema, with some compounds exhibiting activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[4]
Antiviral Activity
While this compound itself is not primarily recognized for its antiviral properties, the adamantane scaffold is the basis for the first generation of influenza A virus inhibitors, amantadine and rimantadine. These analogs function by targeting the M2 proton channel of the virus, a mechanism that is distinct from the likely mode of action of this compound's other biological activities. Newer adamantane derivatives are being explored for activity against rimantadine-resistant influenza strains.[5]
Table 2: Antiviral Activity of Adamantane Analogs against Influenza A Virus
| Compound | Virus Strain | Assay Type | EC50 (µM) | Reference |
| Amantadine | A/WSN/33 (H1N1) | Plaque Reduction | 0.45 ± 0.04 | [6] |
| Rimantadine | A/WSN/33 (H1N1) | Plaque Reduction | 0.21 ± 0.02 | [6] |
| Enol ester (Compound 10) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | Cell Culture | 7.7 | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound (e.g., an adamantane derivative) is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compound is administered to the animals, typically via oral or intraperitoneal injection, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathway
The anti-inflammatory effects of certain adamantane derivatives have been linked to the inhibition of key inflammatory signaling pathways. For instance, adamantane-linked isothiourea derivatives have been shown to suppress the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway. While this has not been directly demonstrated for this compound, it represents a plausible mechanism for the anti-inflammatory activity of the adamantane class of compounds.
Conclusion
This compound exhibits promising, albeit qualitatively described, antimicrobial and anti-inflammatory activities. The true potential of the adamantane scaffold is more clearly demonstrated through the extensive research into its derivatives, which have yielded compounds with potent and specific biological activities. While quantitative data for this compound remains elusive in the reviewed literature, the comparative data from its analogs strongly suggest that the adamantane core is a highly valuable pharmacophore. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential and to provide a definitive baseline for future structure-activity relationship studies.
References
- 1. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Benchmarking Adamantane-Based Antivirals: A Comparative Guide for Researchers
A detailed analysis of adamantane derivatives and other key antiviral compounds against influenza virus, providing researchers with essential data for drug discovery and development.
The adamantane scaffold, a rigid and lipophilic three-dimensional structure, has long been a cornerstone in the development of antiviral agents, particularly against the influenza A virus. This guide provides a comprehensive benchmark of seminal adamantane derivatives, Amantadine and Rimantadine, against other major classes of anti-influenza drugs, including the neuraminidase inhibitors Oseltamivir and Zanamivir, and the cap-dependent endonuclease inhibitor Baloxavir marboxil. While direct antiviral data for 1-Adamantaneethanol against influenza is not extensively available in public literature, this guide will provide a framework for its potential evaluation based on structure-activity relationships of related compounds.
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy and cytotoxicity of selected antiviral compounds against various strains of influenza A virus. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222[1] |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476[1] |
| A/Soloman Island/3/2006 (H1N1) | - | 0.01962 (R-enantiomer), 0.02444 (S-enantiomer) | - | -[2] | |
| Oseltamivir Carboxylate | A/Hong Kong (H275Y) | MDCK | >100 | - | -[3] |
| Seasonal H1N1 (2023 isolates) | - | <100 to >800 | - | -[4] | |
| A/NWS/33 (H1N1) | MDCK | 0.00051 | - | -[5] | |
| A/Victoria/3/75 (H3N2) | MDCK | 0.00019 | - | -[5] | |
| Zanamivir | A/Hong Kong (H275Y) | MDCK | 0.001254 | - | -[6] |
| A/H1N1 | - | 0.00134 | - | -[7] | |
| A/H3N2 | - | 0.00228 | - | -[7] | |
| Baloxavir Acid (BXA) | A(H1N1)pdm09 | MDCK-SIAT | 0.0007 ± 0.0005 | - | -[8][9] |
| A(H3N2) | MDCK-SIAT | 0.0012 ± 0.0006 | - | -[8][9] | |
| B/Victoria lineage | MDCK-SIAT | 0.0072 ± 0.0035 | - | -[8][9] | |
| B/Yamagata lineage | MDCK-SIAT | 0.0058 ± 0.0045 | - | -[8][9] | |
| This compound | - | - | Data not available | Data not available | Data not available |
Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and experimental conditions used.
Mechanisms of Action
The antiviral compounds benchmarked in this guide employ distinct mechanisms to inhibit influenza virus replication.
Adamantanes (Amantadine and Rimantadine): These compounds primarily target the M2 ion channel protein of the influenza A virus.[1] By blocking this proton channel, they prevent the influx of protons into the viral particle, which is a crucial step for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.[1]
Neuraminidase Inhibitors (Oseltamivir and Zanamivir): This class of drugs inhibits the neuraminidase (NA) enzyme on the surface of the influenza virus. NA is essential for the release of newly formed virus particles from an infected cell.[5] By blocking NA, these drugs cause the progeny virions to aggregate on the cell surface and prevent their spread to other cells.[5]
Cap-Dependent Endonuclease Inhibitor (Baloxavir Marboxil): Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[8][9] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, which is a component of the viral RNA polymerase complex. This inhibition prevents the virus from "snatching" capped RNA fragments from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs, thereby halting viral replication.
Figure 1: Influenza virus replication cycle and points of inhibition by different classes of antiviral drugs.
Potential of this compound
While experimental data on the antiviral activity of this compound is lacking in the reviewed literature, its structural similarity to other adamantane derivatives suggests a potential for biological activity. The presence of a hydroxyl group could influence its polarity, solubility, and interaction with biological targets. Further research is warranted to synthesize and evaluate this compound and its derivatives for their potential antiviral efficacy. Structure-activity relationship (SAR) studies on various adamantane derivatives have shown that modifications to the adamantane cage can significantly impact their antiviral potency and spectrum.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro antiviral assays are provided below.
Plaque Reduction Assay
This assay is a standard method for determining the titer of infectious virus particles and for evaluating the efficacy of antiviral compounds.
Objective: To quantify the reduction in the number of viral plaques in the presence of a test compound.
Methodology:
-
Cell Seeding: Seed a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well or 12-well plates and incubate until a confluent monolayer is formed.[10]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayers and infect them with a standardized amount of virus (typically to produce 50-100 plaques per well).
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.[10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Figure 2: Workflow for a typical plaque reduction assay.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify the amount of infectious virus required to produce a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[11]
Objective: To determine the viral titer and assess the antiviral activity of a compound by measuring the inhibition of virus-induced CPE.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[12]
-
Serial Dilutions: Prepare serial ten-fold dilutions of the virus stock.[11][12]
-
Infection and Treatment: Inoculate replicate wells with each virus dilution in the presence or absence of various concentrations of the test compound.
-
Incubation: Incubate the plates for several days, observing daily for the appearance of CPE.[11]
-
CPE Assessment: After the incubation period, score each well as positive or negative for CPE.
-
Data Analysis: Calculate the TCID50 titer using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The EC50 is the compound concentration that reduces the viral titer by 50%.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is crucial for determining the cytotoxicity of antiviral compounds.[13]
Objective: To measure the reduction in cell viability caused by a test compound and determine its CC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 500-600 nm.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Figure 3: General workflow of an MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Effect of Half-Life on the Pharmacodynamic Index of Zanamivir against Influenza Virus Delineated by a Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus plaque assay [protocols.io]
- 11. brainvta.tech [brainvta.tech]
- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Structural Activity Relationship (SAR) of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique properties often lead to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. While extensive research exists on various adamantane derivatives, specific and comprehensive Structural Activity Relationship (SAR) studies on 1-Adamantaneethanol derivatives are limited in publicly available literature. This guide, therefore, provides a comparative overview of SAR principles gleaned from studies on various classes of adamantane derivatives, offering insights into how structural modifications influence their biological activities across different therapeutic areas. The experimental data and protocols presented herein serve as a valuable resource for researchers engaged in the design and development of novel adamantane-based therapeutic agents.
Antiviral Activity: Targeting the Influenza A M2 Ion Channel
The antiviral activity of aminoadamantanes, such as amantadine and rimantadine, is the most classic example of the therapeutic application of this scaffold. These compounds target the M2 ion channel of the influenza A virus, a proton channel essential for viral replication.
Structural Activity Relationship Insights:
The antiviral efficacy of adamantane derivatives against influenza A is highly dependent on the nature of the substituent at the 1-position of the adamantane cage.
-
The Amino Group: A primary amino group is crucial for the antiviral activity of amantadine and its analogs. This group is believed to interact with the pore of the M2 channel, blocking proton translocation.
-
Substitution on the Amino Group: Small alkyl substitutions on the amino group can be tolerated or even enhance activity. For instance, the α-methyl group in rimantadine is thought to provide additional favorable interactions within the M2 channel. However, N-methylation has been shown to be detrimental to the anti-influenza A potency.
-
The Adamantane Cage: The bulky, lipophilic adamantane cage itself is a key pharmacophore, anchoring the molecule within the transmembrane portion of the M2 protein. Modifications to the cage are generally not well-tolerated.
Quantitative Data: Antiviral Activity of Adamantane Derivatives
The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against influenza A virus strains.
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Amantadine | Influenza A (H3N2) | MDCK | 0.4 - 2.5 | [1] |
| Rimantadine | Influenza A (H3N2) | MDCK | 0.1 - 1.0 | [1] |
| Enol ester 10 (R-isomer) | A/California/7/2009(H1N1)pdm09 | MDCK | 8.1 | [2] |
| Enol ester 10 (S-isomer) | A/California/7/2009(H1N1)pdm09 | MDCK | 13.7 | [2] |
| Dione 11 (R-isomer) | A/California/7/2009(H1N1)pdm09 | MDCK | 20.6 | [2] |
| Dione 11 (S-isomer) | A/California/7/2009(H1N1)pdm09 | MDCK | 26.7 | [2] |
Signaling Pathway: Inhibition of Influenza A M2 Ion Channel
The following diagram illustrates the mechanism of action of aminoadamantanes.
References
- 1. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
A Comparative Guide to the Efficacy of Adamantane-Based Drug Candidates
The adamantane scaffold, with its rigid and lipophilic tricycle[3.3.1.1^3,7]decane structure, has proven to be a versatile building block in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas.[1][2] This guide provides a comparative overview of the efficacy of various adamantane-based drug candidates, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Antiviral Adamantane Derivatives
Adamantane-based compounds have historically been significant in antiviral drug discovery, primarily targeting the M2 proton channel of the influenza A virus.[3] However, the emergence of resistance has spurred the development of new derivatives with improved efficacy and broader spectrums of activity.[4]
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activities of selected adamantane derivatives against various influenza A strains and SARS-CoV-2. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of viral replication.
| Drug Candidate | Virus Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Amantadine | Influenza A | Plaque Reduction | Varies by strain | [3] |
| Rimantadine | Influenza A | Plaque Reduction | Varies by strain | [3] |
| (R)-10 | Influenza A/California/7/2009 (rimantadine-resistant) | Not Specified | 8.1 | [4] |
| (S)-10 | Influenza A/California/7/2009 (rimantadine-resistant) | Not Specified | 13.7 | [4] |
| (2R,4S)-13 | Influenza A/California/7/2009 (rimantadine-resistant) | Not Specified | 18.4 | [4] |
| (2S,4R)-13 | Influenza A/Orenburg/29-L/2016 (rimantadine-resistant) | Not Specified | 26.9 | [4] |
| Amantadine | SARS-CoV-2 | Viral Replication Assay | 83-119 | [5][6] |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[1]
-
Cell Culture: A confluent monolayer of host cells, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus, is grown in 6-well plates.[1]
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well).[1]
-
Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a medium containing various concentrations of the test compound and a gelling agent like agarose.[1]
-
Incubation: The plates are incubated at the optimal temperature for viral replication (e.g., 37°C for influenza) until visible plaques are formed.[1]
-
Plaque Visualization: The cells are fixed with a formaldehyde solution and stained with a dye such as crystal violet to visualize the plaques.[1]
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque inhibition relative to an untreated virus control is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
Caption: Workflow of a typical plaque reduction assay.
Neuroprotective Adamantane Derivatives
Adamantane derivatives have also been successfully developed for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8] Their mechanism of action often involves the modulation of neurotransmitter systems, particularly the glutamatergic system through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[9]
Quantitative Comparison of Neuroprotective Activity
The following table provides a summary of the targets and associated activities of key neuroprotective adamantane derivatives.
| Drug Candidate | Primary Target | Therapeutic Indication | Key Findings | Reference |
| Memantine | NMDA Receptor (uncompetitive antagonist) | Alzheimer's Disease | Improves cognitive function in moderate-to-severe AD. | [7][10] |
| Amantadine | NMDA Receptor Antagonist, Dopaminergic Modulator | Parkinson's Disease | Effective for treating motor signs and L-Dopa-induced dyskinesias. | [9][10] |
Experimental Protocols
NMDA Receptor Antagonism (Electrophysiology)
This protocol measures the inhibitory effect of a compound on NMDA receptor-mediated electrical currents in neurons.[1]
-
Cell Preparation: Primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are used.[1]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity.
-
NMDA Receptor Activation: The NMDA receptors are activated by applying glutamate and a co-agonist like glycine.
-
Compound Application: The adamantane-based test compound is applied at various concentrations to the cells.
-
Data Acquisition: The resulting changes in the NMDA receptor-mediated currents are recorded and analyzed.
-
Data Analysis: The inhibitory effect of the compound is quantified by measuring the reduction in the current amplitude, and an IC50 value can be determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of NMDA receptor antagonism by memantine.
Caption: Workflow for electrophysiological recording of NMDA receptor activity.
Antidiabetic Adamantane Derivatives
More recently, adamantane derivatives have been developed for the treatment of type 2 diabetes. These compounds act as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]
Quantitative Comparison of Antidiabetic Activity
The following table shows the inhibitory activity of adamantane-based DPP-4 inhibitors.
| Drug Candidate | Target | IC50 (nM) | Mechanism of Action | Reference |
| Saxagliptin | DPP-4 | 0.5 | Forms a covalent bond with the active site of DPP-4. | [1] |
| Vildagliptin | DPP-4 | <10 | Forms a covalent adduct with DPP-4. | [1] |
Signaling Pathway Diagram
Caption: Mechanism of DPP-4 inhibition by adamantane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking therapeutic potential: the role of adamantane in drug discovery | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. neurodegenerativejournal.com [neurodegenerativejournal.com]
Validating the Enigmatic Mechanism of 1-Adamantaneethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported mechanisms of action of 1-Adamantaneethanol against established adamantane derivatives: Amantadine, Rimantadine, and Memantine. While this compound is described in commercial and chemical literature as possessing antimicrobial, antiviral, and anti-inflammatory properties, a thorough review of published scientific literature reveals a conspicuous absence of quantitative experimental data to validate these claims. This guide, therefore, aims to present the known mechanisms and available data for its well-characterized alternatives, thereby providing a framework for the necessary experimental validation of this compound.
Executive Summary
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon that serves as a pharmacophore in several approved drugs. While its structural similarity to antiviral and neuroprotective agents suggests potential biological activity, there is a critical lack of publicly available, peer-reviewed data to substantiate its efficacy and mechanism of action. In contrast, Amantadine, Rimantadine, and Memantine have well-defined mechanisms and a substantial body of clinical and preclinical data.
This guide will:
-
Summarize the purported, yet unvalidated, activities of this compound.
-
Detail the established mechanisms of action for Amantadine, Rimantadine, and Memantine.
-
Present available quantitative data for the alternative compounds in comparative tables.
-
Provide detailed experimental protocols required to validate the biological activities of this compound.
-
Visualize the key signaling pathways and experimental workflows using diagrams.
This compound: Unverified Biological Activities
Chemical suppliers and databases describe this compound as having antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Specifically, it is claimed to inhibit the growth of bacteria, including Staphylococcus strains, and to possess anti-inflammatory effects by inhibiting prostaglandin synthesis.[1][2] However, specific Minimum Inhibitory Concentration (MIC) values, half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) from peer-reviewed studies are not available in the public domain. This lack of data prevents a meaningful comparison with other compounds and underscores the need for rigorous experimental validation.
Established Adamantane Derivatives: A Benchmark for Comparison
The therapeutic utility of adamantane derivatives is well-established, with compounds targeting viral proteins and neuronal receptors.
Amantadine and Rimantadine: M2 Proton Channel Inhibitors
Amantadine and its derivative Rimantadine are antiviral drugs primarily active against the influenza A virus.[3] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3] By inhibiting this channel, they prevent the acidification of the viral core, a necessary step for the uncoating and release of viral ribonucleoprotein (vRNP) into the host cell cytoplasm.
Memantine: NMDA Receptor Antagonist
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its mechanism involves blocking the NMDA receptor ion channel, thereby reducing the excitotoxic effects of excessive glutamate, a major excitatory neurotransmitter in the central nervous system.
Comparative Quantitative Data
The following tables summarize available in vitro efficacy data for the established adamantane derivatives. No equivalent data has been found in the public domain for this compound.
Table 1: In Vitro Antiviral Activity against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 | [4] |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 | [4] |
EC50 (Half-maximal Effective Concentration): Concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): Concentration of a drug that is toxic to 50% of cells. SI (Selectivity Index): Ratio of CC50 to EC50, indicating the therapeutic window.
Table 2: In Vitro Antimicrobial Activity of Adamantane Derivatives (Examples)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Adamantane Derivative 1 | Staphylococcus aureus | 0.022 | [5] |
| Adamantane Derivative 2 | Staphylococcus aureus | 0.05 | [5] |
| Adamantane Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | [6] |
| Adamantane Derivative 19 | Gram-negative bacteria | 125-500 | [6] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols for the Validation of this compound
To ascertain the biological activity of this compound and enable a direct comparison with established compounds, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Objective: To determine the concentration of this compound that protects host cells from virus-induced death.
-
Method:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.
-
Infect the cells with a pre-titered amount of Influenza A virus.
-
Immediately after infection, add serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Calculate the EC50 value from the dose-response curve.
-
2. Plaque Reduction Assay:
-
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Method:
-
Grow a confluent monolayer of MDCK cells in 6-well plates.
-
Infect the cells with a low multiplicity of infection (MOI) of Influenza A virus.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.
-
Incubate the plates for 2-3 days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC50 as the concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Method (Broth Microdilution):
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in a suitable broth medium.
-
Add the bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anti-inflammatory Activity Assay
1. Inhibition of Protein Denaturation Assay:
-
Objective: To assess the ability of this compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.
-
Method:
-
Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and various concentrations of this compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
Calculate the percentage inhibition of protein denaturation.
-
A known anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
Conclusion
While this compound shows structural promise, the absence of robust, publicly available experimental data validating its purported biological activities is a significant impediment to its consideration as a viable therapeutic agent. The well-characterized mechanisms and extensive data available for Amantadine, Rimantadine, and Memantine serve as a critical benchmark for the level of evidence required. The experimental protocols detailed in this guide provide a clear roadmap for the necessary validation studies. Researchers and drug development professionals are strongly encouraged to generate and publish such data to elucidate the true therapeutic potential of this compound.
References
- 1. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 2. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Adamantaneethanol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Adamantaneethanol, ensuring compliance and minimizing risk.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, related adamantane compounds are known to cause skin and eye irritation. Therefore, always handle this compound with appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.
Material Properties and Hazard Profile
A clear understanding of the substance's properties is the first step toward safe handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C₁₂H₂₀O | [1][2][3][4] |
| Molecular Weight | 180.29 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystal | [4][5] |
| Melting Point | 66-69 °C | [1][4] |
| Solubility | Insoluble in water | [4] |
| Stability | Stable under normal conditions | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][5] |
| Hazard Codes | Xi (Irritant) | [4] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4][6] |
Step-by-Step Disposal Protocol
The fundamental principle for chemical disposal is to establish a disposal plan before commencing any experimental work. The following protocol provides a general framework for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: Based on its properties and hazard profile, this compound should be treated as a hazardous chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents. It should be collected as a solid chemical waste.
2. Waste Accumulation and Storage:
-
Container Selection: Use a designated, compatible, and clearly labeled waste container. The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Irritant"). The date of waste accumulation should also be recorded.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. Ensure the storage area is cool, dry, and well-ventilated.
3. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[6][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Institutional Procedures: Adhere to your institution's specific hazardous waste management procedures. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound 98% | 6240-11-5 [sigmaaldrich.com]
- 2. This compound 98 6240-11-5 [sigmaaldrich.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 6240-11-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 1-Adamantaneethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1-Adamantaneethanol. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
I. Chemical and Physical Properties
This compound is a white crystalline powder.[1] Key quantitative data are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol [2] |
| Melting Point | 66-69 °C[2] |
| Appearance | White crystalline powder[1] |
| Storage Temperature | Ambient temperatures[1] |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must be worn with side shields to protect against splashes and dust.[2] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Particulate Filter Respirator | A type N95 (US) or equivalent dust mask is necessary when handling the solid form to prevent dust inhalation.[2] |
| Fume Hood | All work with this compound should be conducted in a well-ventilated fume hood. |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for working with this compound.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a properly functioning fume hood is available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
Conduct all weighing and transfer operations of solid this compound within a fume hood to control dust.
-
Use a spatula for transferring the solid. Avoid creating dust by handling the material gently.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[3]
3. Post-Handling:
-
Clean the work area, including the balance and spatula, thoroughly after use.
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: A logical workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Items such as used gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a separate, labeled waste bag for solid chemical waste.[4]
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[5]
2. Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5] this compound is incompatible with strong oxidizing agents, strong acids, and acid halides.[1][6]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
3. Waste Disposal:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Empty containers should be triple-rinsed with a suitable solvent before disposal or recycling, with the rinsate collected as hazardous waste.
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. This compound | 6240-11-5 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
